Fmoc-Phe-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Nuances of Fmoc-Phe-OH: A Technical Guide to Handling and Storage
For Immediate Release
This technical guide provides an in-depth overview of the critical handling and storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) powder. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data and established protocols to ensure the integrity and stability of this vital reagent in peptide synthesis.
Core Properties and Specifications
This compound is a foundational building block in solid-phase peptide synthesis (SPPS). Its stability is paramount to achieving high-purity peptides. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180-187 °C |
| Solubility | Soluble in DMF and NMP |
Recommended Storage Conditions
The longevity and purity of this compound powder are directly influenced by storage conditions. Exposure to moisture, elevated temperatures, and light can lead to degradation. The following table outlines recommended storage conditions based on intended duration of use.
| Storage Duration | Temperature | Conditions |
| Short-term | Room Temperature | In a tightly sealed container, protected from light. |
| Long-term | 2-8 °C | In a tightly sealed container, in a dry and well-ventilated place.[1] |
| Extended Long-term | -20 °C | For periods extending to 3 years, in a tightly sealed container, protected from light and moisture.[2] |
Handling Protocols for this compound Powder
Due to its hygroscopic and potentially light-sensitive nature, proper handling of this compound powder is crucial to prevent degradation. The following workflow outlines the recommended procedure for handling this reagent in a laboratory setting.
Stability and Degradation
The primary pathway for the chemical transformation of this compound in the context of its application is the deprotection of the Fmoc group. This is a deliberate step in SPPS to allow for the coupling of the next amino acid. Understanding this mechanism is key to its proper use.
Fmoc Deprotection Signaling Pathway
The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine in a polar aprotic solvent such as DMF. The reaction proceeds via a β-elimination mechanism.
Experimental Protocol: Stability Assessment of this compound Powder by HPLC
This protocol outlines a general method for assessing the stability of this compound powder under accelerated storage conditions. High-Performance Liquid Chromatography (HPLC) is used to monitor the purity of the compound over time.
Objective: To determine the stability of this compound powder when stored under elevated temperature and humidity conditions.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Stability chambers set to 40 °C / 75% RH (ICH accelerated conditions)
Procedure:
-
Initial Sample Preparation (T=0):
-
Accurately weigh approximately 10 mg of this compound powder and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask. This is the stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Stability Study Setup:
-
Place accurately weighed samples of this compound powder (e.g., 50 mg) in loosely capped glass vials to allow for exposure to the chamber's atmosphere.
-
Place the vials in a stability chamber set to 40 °C and 75% relative humidity.
-
-
Time Points:
-
Pull samples from the stability chamber at predetermined time points (e.g., T=0, 1, 2, 4, and 8 weeks).
-
-
Sample Analysis at Each Time Point:
-
At each time point, prepare a 0.1 mg/mL solution of the aged this compound powder following the procedure in step 1.
-
Analyze the prepared sample by HPLC.
-
HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Record the peak area of the main this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
Conclusion
The integrity of this compound is critical for the successful synthesis of high-quality peptides. Adherence to the recommended storage and handling conditions outlined in this guide will help to minimize degradation and ensure the reliability of this essential reagent. For critical applications, it is recommended to perform stability studies under conditions that reflect the intended use and storage environment.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and biomedical research, synthetic peptides are indispensable tools. Their production, largely reliant on Solid-Phase Peptide Synthesis (SPPS), has been revolutionized by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides an in-depth technical exploration of the pivotal role of Fmoc-protected amino acids, with a specific focus on Fmoc-Phenylalanine (Fmoc-Phe-OH), in the history and current practice of peptide synthesis. We will delve into the core chemical principles, present detailed experimental protocols, offer quantitative comparisons with older methodologies, and visualize the critical workflows that have established Fmoc chemistry as the gold standard.
The Genesis of a Revolution: From Boc to Fmoc
The journey of solid-phase peptide synthesis, pioneered by Bruce Merrifield in the 1960s, was initially dominated by the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function.[1] The Boc/Bzl (benzyl) strategy, however, necessitated the repeated use of strong acids, such as trifluoroacetic acid (TFA), for the removal of the Boc group in each cycle. The final cleavage of the completed peptide from the resin required even harsher and hazardous reagents like liquid hydrogen fluoride (HF).[2][3] This aggressive acidic environment posed significant limitations, particularly for the synthesis of peptides containing acid-sensitive residues.[3][4]
A paradigm shift occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. However, it was not until the late 1970s and its popularization throughout the 1990s that the Fmoc/tBu (tert-butyl) strategy became the predominant method for SPPS. The genius of the Fmoc group lies in its clever orthogonality. The α-amino Fmoc group is stable to acids but can be readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the iterative Nα-deprotection steps and are removed simultaneously during the final cleavage from the solid support with a relatively mild acid like TFA.
This compound, a derivative of the essential amino acid L-Phenylalanine, is a fundamental building block in this methodology. Its hydrophobic benzyl side chain plays a crucial role in the structure and function of many peptides, influencing their solubility and interactions. The high purity of commercially available this compound, often exceeding 99%, is critical for the successful synthesis of high-quality peptides for research and pharmaceutical applications.
The Chemical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
The elegance of Fmoc-SPPS lies in its cyclical and automated nature. The synthesis proceeds from the C-terminus to the N-terminus of the peptide, with each cycle comprising two main steps: deprotection and coupling.
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
The Deprotection Mechanism
The removal of the Fmoc group is a classic β-elimination reaction initiated by a secondary amine, most commonly piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Advantages of the Fmoc Strategy
The superiority of the Fmoc/tBu strategy over the Boc/Bzl method can be quantified in several key areas, including milder reaction conditions, reduced side reactions, and higher purity of the final product, especially for complex peptides.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Advantage of Fmoc |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Preserves acid-labile side-chain protecting groups, enabling orthogonality. |
| Side-Chain Protection | Benzyl-based groups, cleaved by strong acid (HF) | t-Butyl-based groups, cleaved by moderate acid (TFA) | Milder final cleavage conditions. |
| Final Cleavage | Strong, hazardous acid (liquid HF) | Moderate acid (TFA with scavengers) | Increased safety, no need for specialized equipment. |
| Compatibility | Limited with acid-sensitive modifications | High for post-translational modifications (e.g., phosphorylation, glycosylation) | Broader applicability for complex peptide synthesis. |
| Racemization | Can be an issue, especially with certain activation methods | Generally low, but can occur with sensitive amino acids (e.g., His, Cys). | Controlled by choice of coupling reagents. |
| Automation | Possible, but handling of corrosive reagents is a challenge | Readily automated; UV monitoring of Fmoc cleavage allows for real-time feedback. | Higher throughput and process control. |
Experimental Protocols
The following protocols provide a detailed guide to the key experimental procedures in Fmoc-SPPS, with a focus on the use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from L-Phenylalanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
L-Phenylalanine
-
Dioxane
-
10% Sodium Carbonate (Na₂CO₃) aqueous solution
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric Acid (cHCl)
Procedure:
-
Dissolve L-Phenylalanine (5.81 mmol) in a mixture of dioxane (7.5 mL) and 10% aqueous Na₂CO₃ (15 mL) in a reaction flask.
-
In a separate container, dissolve Fmoc-Cl (5.79 mmol) in dioxane (15 mL).
-
Cool the L-Phenylalanine solution to 0°C in an ice bath and slowly add the Fmoc-Cl solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 18 hours.
-
After the reaction is complete, add deionized water (400 mL) to the mixture.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 200 mL) to remove unreacted Fmoc-Cl and other organic impurities.
-
Collect the aqueous layer and acidify it with concentrated HCl to a pH of approximately 2, while cooling in an ice bath. A white precipitate of this compound will form.
-
Filter the precipitate, wash it with cold deionized water, and dry it under vacuum to yield Fmoc-L-Phe as a white powder.
Protocol 2: A Standard Cycle of Fmoc-SPPS (Manual)
This protocol outlines a single cycle of deprotection and coupling for the addition of an Fmoc-protected amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
This compound
-
Coupling activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
Fmoc Deprotection:
-
Swell the peptide-resin in DMF in a reaction vessel for at least 1 hour.
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (blue beads) indicates the absence of free primary amines and a successful coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
This cycle is repeated for each amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with DCM (3 times) and dry it under vacuum for at least 30 minutes.
-
Place the dry resin in a reaction vessel and add the cleavage cocktail. The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube containing cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Role of this compound in Bioactive Peptides and Drug Development
The Phe-Phe motif, readily incorporated using this compound, is a common feature in many bioactive peptides. For instance, dipeptides like Fmoc-Phe-Phe-OH can self-assemble into nanofibers and hydrogels, which have applications in tissue engineering and regenerative medicine. The introduction of phenylalanine residues can also be critical for the interaction of peptides with their biological targets, such as in the development of enzyme inhibitors or modulators of signaling pathways.
Caption: Hypothetical modulation of a signaling pathway by a Phe-Phe containing peptide.
Conclusion
The development and adoption of Fmoc chemistry, with this compound as a key building block, marked a watershed moment in the history of peptide synthesis. The mild reaction conditions, orthogonality, and amenability to automation have empowered researchers to synthesize increasingly complex and modified peptides with high purity and yield. This has had a profound impact on numerous scientific disciplines, from fundamental biological research to the development of novel peptide-based therapeutics. As the demand for sophisticated synthetic peptides continues to grow, the foundational principles established by the Fmoc strategy will undoubtedly continue to drive innovation in the field.
References
Methodological & Application
Application Notes and Protocols for Standard Fmoc-Phe-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Phenylalanine (Phe) using the standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Fmoc-based strategy is a widely adopted methodology for peptide synthesis, offering mild reaction conditions and high yields.[1][2] These protocols are intended for use by trained laboratory personnel.
Overview of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The synthesis cycle consists of four main stages:
-
Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed using a base, typically piperidine.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-Phe-OH) is activated and then coupled to the newly exposed N-terminus of the resin-bound peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Materials and Reagents
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide.[1][3]
| Resin Type | C-Terminal Functionality |
| Wang Resin | Carboxylic acid |
| Rink Amide Resin | Amide |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid (useful for sterically hindered amino acids and protected peptide fragments) |
Note: For automated synthesis, a resin mesh size of 100-200 is often recommended to prevent clogging of the reaction vessel.
Reagents and Solvents
| Reagent | Purpose | Typical Concentration/Ratio |
| This compound | Phenylalanine building block | 3-10 equivalents relative to resin substitution |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | High purity, amine-free |
| Dichloromethane (DCM) | Solvent for resin swelling and some coupling reactions | High purity |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| Coupling Reagents | Carboxyl group activation | See Table 2.2.1 |
| Bases (e.g., DIPEA) | Activation and coupling | ~2-4 equivalents |
| Cleavage Cocktail | Peptide cleavage from resin and side-chain deprotection | e.g., TFA/TIS/H₂O (95:2.5:2.5) |
| Diethyl Ether (cold) | Peptide precipitation | - |
Table 2.2.1: Common Coupling Reagents
| Coupling Reagent | Additive | Molar Ratio (AA:Coupling Agent:Base) |
| HBTU/HCTU | HOBt/None | 1:0.95:2 |
| DIC | HOBt/OxymaPure | 1:1:2 |
Experimental Workflow
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
This compound Activation and Coupling
This protocol uses HBTU as the coupling agent. Adjustments may be necessary for other reagents.
-
In a separate vial, dissolve this compound (3-5 equivalents) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2-3 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Monitoring the Coupling Reaction
To ensure the coupling reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, can be performed.
-
Take a small sample of the resin beads after the coupling and washing steps.
-
Wash the beads with ethanol and add the Kaiser test reagents.
-
Negative Result (Complete Coupling): The beads will remain colorless or yellow, indicating no free primary amines.
-
Positive Result (Incomplete Coupling): The beads will turn dark blue, indicating the presence of free primary amines. If the test is positive, the coupling step should be repeated.
Capping (Optional)
If the coupling reaction is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified using techniques such as reverse-phase HPLC.
Summary of Quantitative Parameters
| Step | Parameter | Value/Range | Unit | Notes |
| Resin Swelling | Time | 30 - 60 | minutes | In DMF or DCM |
| Fmoc Deprotection | Piperidine Concentration | 20 | % (v/v) in DMF | |
| Deprotection Time | 15 - 30 | minutes | ||
| Coupling | This compound | 3 - 10 | equivalents | Relative to resin loading |
| Coupling Reagent (e.g., HBTU) | 0.95 | equivalents | Relative to this compound | |
| Base (e.g., DIPEA) | 2 - 4 | equivalents | Relative to this compound | |
| Coupling Time | 1 - 2 | hours | ||
| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 | v/v/v | |
| Cleavage Time | 2 - 3 | hours |
Troubleshooting and Considerations
-
Incomplete Coupling: This can be caused by steric hindrance, aggregation of the peptide chain, or insufficient activation. Strategies to overcome this include double coupling, using stronger coupling reagents, or synthesizing at an elevated temperature.
-
Aggregation: For "difficult sequences," aggregation of the growing peptide chain can hinder both coupling and deprotection steps. Using specialized resins or incorporating pseudoproline dipeptides can help mitigate this issue.
-
Side Reactions: Aspartimide formation can be a side reaction, especially with Asp-containing peptides. The choice of protecting groups and deprotection conditions can influence the extent of this side reaction.
-
Purity of Reagents: The use of high-purity, amine-free DMF is crucial for successful peptide synthesis.
These protocols provide a standard framework for this compound solid-phase peptide synthesis. Optimization of reaction times, reagent equivalents, and specific methodologies may be required depending on the peptide sequence and desired purity.
References
Application Notes and Protocols for Fmoc-Phe-OH Coupling Activated by HBTU/DIEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of Fmoc-L-Phenylalanine (Fmoc-Phe-OH) using the HBTU/DIEA activation method in solid-phase peptide synthesis (SPPS). This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and high-yield peptide synthesis.
Introduction
The coupling of amino acids is a critical step in solid-phase peptide synthesis. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and DIEA (N,N-Diisopropylethylamine) as a base is a widely adopted and highly efficient method for activating the carboxyl group of an incoming Fmoc-protected amino acid, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide chain. This method is favored for its rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1][2]
Mechanism of Activation and Coupling
The coupling process begins with the activation of the this compound carboxylic acid. DIEA, a non-nucleophilic base, deprotonates the carboxylic acid to form a carboxylate anion.[3][4] This anion then attacks the central carbon atom of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate or a related active ester derivative.[1] This activated species is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain on the solid support, resulting in the formation of the desired peptide bond and the release of byproducts.
Data Presentation
The efficiency of the this compound coupling reaction is influenced by the stoichiometry of the reagents and the reaction time. The following table summarizes typical conditions and expected outcomes based on established protocols.
| Parameter | Condition A: Standard | Condition B: For Difficult Couplings | Condition C: Rapid Coupling |
| This compound (eq.) | 3.0 | 4.0 | 2.5 |
| HBTU (eq.) | 2.9 | 3.9 | 2.45 |
| DIEA (eq.) | 6.0 | 8.0 | 5.0 |
| Reaction Time (min) | 30 - 60 | 60 - 120 | 15 - 30 |
| Solvent | DMF | DMF or NMP | DMF |
| Expected Coupling Efficiency | > 99% | > 99% (for sequences prone to aggregation) | > 98% |
| Monitoring | Kaiser Test (Negative result) | Kaiser Test (Negative result) | Kaiser Test (Negative result) |
Equivalents (eq.) are relative to the loading capacity of the resin. DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone.
Experimental Protocols
Materials
-
This compound
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
DIEA (N,N-Diisopropylethylamine)
-
Solid-phase synthesis resin with a free amino group (e.g., Rink Amide, Wang resin)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol 1: Standard this compound Coupling
This protocol is suitable for most standard peptide sequences.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Gently swirl the solution for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash with DCM (2-3 times).
-
Wash with Methanol or Isopropanol (2-3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary. For recoupling, repeat steps 3-5.
-
Protocol 2: Monitoring with the Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
-
Sample Preparation: Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel after the coupling and washing steps.
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (potassium cyanide in pyridine).
-
Add 2-3 drops of Reagent B (ninhydrin in ethanol).
-
Add 2-3 drops of Reagent C (phenol in ethanol).
-
-
Heating: Heat the sample at 100-110°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.
-
Mandatory Visualizations
Caption: HBTU/DIEA activation and coupling mechanism of this compound.
Caption: Experimental workflow for a single this compound coupling cycle in SPPS.
References
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The foundational chemistry for this technique, particularly the Fmoc/tBu strategy, allows for the stepwise assembly of amino acids on a solid support.[1][2] Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a frequently utilized building block in SPPS, prized for its hydrophobicity which can influence the solubility and interaction properties of the final peptide.[3]
The choice between manual and automated methodologies for SPPS is a critical consideration for any laboratory, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[4][5] Manual synthesis offers a lower initial investment and greater flexibility for protocol optimization, while automated synthesis provides higher throughput, reproducibility, and reduced hands-on time. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis protocols using this compound, offering insights into the advantages and limitations of each approach.
Comparative Analysis: Manual vs. Automated SPPS
The decision to employ manual or automated peptide synthesis depends on various factors, including the scale of production, the complexity of the peptide sequence, and available resources. Automated synthesizers generally offer significant advantages in speed and reproducibility, whereas manual synthesis can be more flexible for small-scale and specialized applications.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides. | Dramatically shorter; tasks that took weeks can be completed in hours or days. | Automated systems excel in high-throughput and large-scale production. |
| Purity & Yield | Highly dependent on operator skill; prone to human error which can compromise quality. Difficult sequences may result in lower purity crude products. | Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of manual variability. | Crucial for applications requiring consistent product quality, such as in pharmaceutical development. |
| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents. Advantageous for optimizing protocols for difficult sequences on a small scale. | Less flexible for non-standard protocols, although modern systems offer more options. | Manual synthesis allows for real-time adjustments and troubleshooting based on in-process tests like the Kaiser test. |
| Cost | Lower initial equipment cost, but can be higher in terms of labor and potentially lower yields. | Higher initial equipment investment, but can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates. | Automated systems can optimize reagent and solvent consumption, potentially leading to long-term savings. |
| Reproducibility | Lower due to inherent variability in manual operations. | High, as automation eliminates variability between synthesis runs and different users. | Essential for GMP environments and clinical applications. |
| Labor | Labor-intensive, requiring constant operator attention. | "Walk-away" operation frees up researcher time for other tasks. | Automated systems can run continuously without supervision. |
Experimental Protocols
The following protocols describe the general procedures for manual and automated Fmoc-based solid-phase peptide synthesis. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of synthesis.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide on Rink Amide resin, incorporating this compound.
1. Resin Preparation and Swelling:
-
Weigh approximately 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF using nitrogen pressure or vacuum.
2. Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents, ~0.3 mmol, ~116 mg), HCTU (2.9 equivalents, ~0.29 mmol, ~120 mg), and N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (6 equivalents, ~0.6 mmol) in 3 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To check for reaction completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
Automated peptide synthesizers perform the repetitive deprotection, washing, and coupling steps automatically. The following is a general representation of a protocol for an automated synthesizer.
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled (e.g., DMF, 20% piperidine in DMF, activator solutions, amino acid solutions).
-
Prime all lines to ensure accurate reagent delivery.
2. Resin Loading:
-
Place the appropriate amount of resin in the designated reaction vessel of the synthesizer.
3. Programming the Synthesis:
-
Input the desired peptide sequence.
-
Select the synthesis scale and the specific protocols for deprotection, coupling, and washing. Modern synthesizers may offer options for microwave-assisted heating to accelerate reaction times.
-
Assign the correct amino acid vials to their respective positions in the synthesizer.
4. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin Swelling: The resin is washed with DMF.
-
Fmoc Deprotection: The 20% piperidine solution is delivered to the reaction vessel for a programmed duration.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Coupling: The synthesizer delivers the pre-activated amino acid solution (e.g., this compound activated with HCTU/DIPEA) to the reaction vessel and allows it to react for a set time.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
5. Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will typically perform a final deprotection and final washes.
-
The peptide-resin is then removed from the reaction vessel.
6. Cleavage, Deprotection, Purification, and Analysis:
-
These steps are performed manually, following the same procedures as outlined in the manual synthesis protocol (Steps 6 and 7).
Visualizing the Synthesis Workflows
The following diagrams illustrate the workflows for solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Logical Comparison of Manual vs. Automated SPPS.
Conclusion
Both manual and automated solid-phase peptide synthesis are powerful techniques for the construction of peptides using building blocks like this compound. The choice between these methodologies is contingent upon the specific requirements of the research or development program, including factors like throughput, budget, and the complexity of the target peptides. Manual synthesis provides an accessible and flexible platform for small-scale and custom synthesis, while automated systems offer unparalleled efficiency, reproducibility, and throughput for demanding applications in drug discovery and development. A thorough understanding of the principles and protocols of both approaches is essential for any scientist working in the field of peptide chemistry.
References
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology in the field of peptide chemistry, offering significant reductions in synthesis time while often improving peptide purity compared to conventional solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient incorporation of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) using microwave irradiation. The protocols outlined herein are designed to guide researchers in optimizing coupling conditions to achieve high yields and purity for peptides containing phenylalanine. Furthermore, this document presents a summary of typical performance data and discusses the prevention of common side reactions, ensuring the stereochemical integrity of the final peptide product.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The introduction of microwave energy to SPPS has revolutionized the field by dramatically accelerating both the Fmoc-deprotection and amino acid coupling steps.[1][2] Microwave heating allows for rapid and uniform energy transfer to the reaction mixture, leading to significantly shorter reaction times, often reducing individual coupling steps from hours to minutes.[3][4]
Phenylalanine, an aromatic amino acid, is a common component of many biologically active peptides. The efficient and clean incorporation of this compound is therefore critical for the successful synthesis of a wide range of peptide targets. Fortunately, studies have shown that the phenylalanine residue is not particularly susceptible to racemization under standard microwave-assisted coupling and deprotection conditions.[5] This makes this compound an excellent candidate for accelerated synthesis protocols using microwave irradiation.
These application notes provide a comprehensive guide to leveraging MAPS for the incorporation of this compound, complete with detailed experimental protocols, data presentation, and workflow diagrams to facilitate adoption by researchers in academic and industrial settings.
Data Presentation: Performance of this compound Coupling
The following tables summarize typical reaction conditions and expected outcomes for the microwave-assisted coupling of this compound. These values are intended as a guideline and may require optimization based on the specific peptide sequence, resin, and microwave synthesizer used.
Table 1: Comparison of Typical Coupling Times for this compound
| Synthesis Method | Typical Coupling Time |
| Conventional SPPS at Room Temperature | 1 - 4 hours |
| Microwave-Assisted SPPS (MAPS) | 5 - 10 minutes |
Table 2: Recommended Microwave Parameters for this compound Coupling
| Parameter | Recommended Range | Notes |
| Temperature | 75 - 90 °C | Higher temperatures accelerate the reaction but should be used with caution for sensitive residues. |
| Time | 5 - 10 minutes | Longer times may be necessary for sterically hindered couplings. |
| Microwave Power | 20 - 40 Watts | Power should be adjusted to maintain the target temperature. |
Table 3: Expected Purity and Potential Side Reactions
| Parameter | Expected Outcome | Mitigation Strategies |
| Crude Peptide Purity | >85% (sequence dependent) | Use high-purity this compound and reagents. Optimize coupling and deprotection times. |
| Racemization of Phenylalanine | Minimal (<1%) | Standard microwave conditions are generally safe. Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocols
The following are detailed protocols for the key steps in microwave-assisted solid-phase peptide synthesis involving the coupling of this compound.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of appropriate solid-phase resin (e.g., Rink Amide, Wang) into a microwave-compatible reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation. Alternatively, microwave irradiation at a low power setting for 1-2 minutes can be used to accelerate swelling.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen and drained resin, add a solution of 20% piperidine in DMF.
-
Irradiate the mixture with microwaves at a controlled temperature of 75-90°C for 3-5 minutes.
-
Drain the deprotection solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Protocol 3: this compound Coupling
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a suitable coupling reagent, such as HBTU/HATU (3-5 equivalents) or DIC/Oxyma (3-5 equivalents).
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Irradiate the mixture with microwaves at a controlled temperature of 75-90°C for 5-10 minutes. For peptides known to be difficult, a double coupling may be performed.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 4: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection and subsequent washing, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in microwave-assisted peptide synthesis with this compound.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Unnatural Amino Acids Using Fmoc-Phe-OH Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of unnatural amino acids (UAAs) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) protected phenylalanine (Phe) analogs. This technique is a cornerstone of modern peptide chemistry, enabling the development of novel therapeutic peptides and research tools with enhanced properties.
Introduction
The incorporation of unnatural amino acids into peptides offers a powerful strategy to overcome the limitations of natural peptides, such as poor stability, low bioavailability, and limited target specificity. By introducing structural and functional diversity beyond the canonical 20 amino acids, researchers can fine-tune the pharmacological properties of peptides. Fmoc-Phe-OH analogs, featuring modifications on the phenyl ring, are particularly valuable for introducing probes, cross-linkers, and other functionalities to study and modulate biological processes.
This document outlines the protocols for solid-phase peptide synthesis (SPPS) using this compound analogs, methods for peptide analysis and purification, and an example of an experimental workflow for studying peptide-protein interactions.
Data Presentation: Synthesis and Purity of Peptides with this compound Analogs
The successful incorporation of this compound analogs is dependent on the specific analog and the peptide sequence. The following table summarizes typical quantitative data obtained during the synthesis and purification of a model peptide (e.g., a 10-mer) incorporating different commercially available this compound analogs. The purity of synthetic peptides is a critical factor for experimental success and therapeutic safety[1].
| This compound Analog | Coupling Efficiency (per cycle) | Crude Purity (by HPLC) | Final Purity (after HPLC purification) | Overall Yield |
| Fmoc-L-Phenylalanine (Control) | >99% | ~85% | >98% | ~35% |
| Fmoc-p-azido-L-phenylalanine | >98% | ~80% | >97% | ~30% |
| Fmoc-p-acetyl-L-phenylalanine | >98% | ~78% | >97% | ~28% |
| Fmoc-p-benzoyl-L-phenylalanine | >97% | ~75% | >95% | ~25% |
| Fmoc-4-iodo-L-phenylalanine | >99% | ~82% | >98% | ~32% |
Note: Data are representative and can vary based on the peptide sequence, synthesis scale, and specific SPPS conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound Analogs
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[2][3][4]
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (including the desired this compound analog)
-
Coupling reagents: HCTU (1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating the desired this compound analog at the appropriate position.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude synthetic peptide
-
Solvents: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A (0.1% TFA in H₂O) and 5% Solvent B (0.1% TFA in ACN).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for analytical scale or higher for preparative scale.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.[5]
-
Pool the fractions with the desired purity (typically >95%).
-
-
Mass Spectrometry Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry. The observed molecular weight should match the theoretical calculated mass of the peptide.
-
-
Lyophilization: Freeze the purified peptide solution and lyophilize to obtain a dry, stable powder.
Visualizations
Fmoc-SPPS Workflow
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Experimental Workflow for Peptide-Protein Interaction Studies
This workflow outlines the steps to investigate the interaction of a synthetic peptide containing a photo-crosslinkable this compound analog (e.g., Fmoc-p-azido-L-phenylalanine) with a target protein.
Caption: Workflow for studying peptide-protein interactions.
Signaling Pathway Modulation by a Bioactive Peptide
Peptides incorporating unnatural amino acids can be designed to modulate specific signaling pathways by inhibiting protein-protein interactions. For example, a peptide mimic of a protein's binding domain can be developed to disrupt the interaction between a receptor and its downstream signaling partner.
Caption: Inhibition of a signaling pathway by a UAA-containing peptide.
References
Application Notes and Protocols: Fmoc-Phe-OH in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in the field of peptide-based drug discovery. Its unique chemical properties, particularly the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, have made it indispensable for the synthesis of complex and sensitive peptide structures using Solid-Phase Peptide Synthesis (SPPS).[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of novel peptide therapeutics.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental component in the Fmoc-based SPPS strategy, a method of choice for synthesizing peptides due to its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[3] The Fmoc group protects the α-amino group of phenylalanine, preventing unwanted reactions during peptide chain elongation.[1] This protection is readily and cleanly removed by a weak base, typically piperidine, allowing for the sequential addition of subsequent amino acids to build the desired peptide sequence.[1]
Key Advantages of this compound in SPPS:
-
Mild Deprotection: The Fmoc group is removed under gentle basic conditions, preserving the integrity of sensitive functional groups within the peptide chain.
-
High Purity: Commercially available this compound boasts high purity levels (≥99%), which is crucial for minimizing the formation of deletion sequences and other impurities in the final peptide product.
-
Versatility: The phenylalanine residue, with its hydrophobic benzyl side chain, is a common constituent of biologically active peptides, contributing to their structure and function.
The purity of the Fmoc-amino acid building blocks is a critical factor influencing the overall yield and purity of the synthesized peptide. Impurities such as free amino acids, dipeptides, or β-alanyl species can lead to the formation of undesired side products.
| Parameter | Specification | Implication in Peptide Synthesis | Reference |
| HPLC Purity | ≥99.0% | Ensures high fidelity of the peptide sequence and minimizes deletion mutants. | |
| Enantiomeric Purity | ≥99.8% | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter biological activity. | |
| Free Amino Acid | ≤0.2% | Reduces the risk of double insertion of the amino acid into the peptide chain. | |
| Fmoc-Phe-Phe-OH | ≤0.1% | Minimizes the incorporation of a dipeptide impurity. | |
| Acetate Content | ≤0.02% | Low acetate levels are crucial to prevent chain termination during synthesis. |
A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purifying the commercial Fmoc-amino acids before synthesis increased the final crude peptide purity by over 15%.
| Peptide | Synthesis Condition | Crude Purity (%) |
| Glucagon | With crude Fmoc-amino acids | 53.49 |
| Glucagon | With purified Fmoc-amino acids | 68.08 |
Role in Peptide Library Synthesis for Drug Screening
The amenability of Fmoc-SPPS to automation makes it an ideal strategy for the rapid synthesis of large peptide libraries. By systematically incorporating this compound and other amino acids at various positions, researchers can generate a diverse collection of peptides for high-throughput screening to identify novel drug leads with high affinity and specificity for a particular biological target.
Incorporation into Peptidomimetics
A significant challenge in peptide-based drug development is the poor metabolic stability and bioavailability of natural peptides. This compound serves as a crucial starting material for the synthesis of peptidomimetics, where the peptide backbone is modified to resist enzymatic degradation while retaining or enhancing biological activity. Incorporating unnatural amino acids, such as D-phenylalanine (using Fmoc-D-Phe-OH), can disrupt recognition by proteases, thereby extending the peptide's half-life in the body.
Application in Studying Peptide-Protein Interactions
This compound is instrumental in synthesizing peptides designed to probe and modulate protein-protein interactions (PPIs), which are implicated in numerous diseases. By creating peptides that mimic the binding interface of a protein, researchers can study the key residues involved in the interaction and design peptide-based inhibitors. The incorporation of modified phenylalanine analogs, available as Fmoc-protected derivatives, allows for structure-activity relationship (SAR) studies to optimize binding affinity and specificity.
Development of Peptide-Based Biomaterials
This compound and its dipeptide derivative, Fmoc-Phe-Phe-OH, are key building blocks for the self-assembly of peptide-based hydrogels. These biomaterials can encapsulate drugs and release them in a controlled manner, showing promise in drug delivery and tissue engineering applications.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe-Gly) on a Rink Amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, this compound, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature to remove the Fmoc group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (e.g., 4 equivalents), HBTU (e.g., 3.9 equivalents), and DIPEA (e.g., 8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Fmoc Deprotection (for subsequent couplings):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash with DMF (3-5 times).
-
-
Coupling of the Second Amino Acid (this compound):
-
Prepare the activated this compound solution as in step 3.
-
Add to the resin and agitate for 1-2 hours.
-
Drain and wash with DMF.
-
-
Coupling of the Third Amino Acid (Fmoc-Ala-OH):
-
Repeat the deprotection step (step 4).
-
Prepare the activated Fmoc-Ala-OH solution and couple as in step 5.
-
After the final coupling, perform a final Fmoc deprotection.
-
-
Final Wash:
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for using this compound in peptide-based drug discovery.
Caption: Strategy for modulating protein-protein interactions with synthetic peptides.
References
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the synthesis of fluorescently labeled peptides. The following sections describe two robust and widely applicable methods: On-Resin N-Terminal Labeling and Site-Specific Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". These techniques are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
Method 1: On-Resin N-Terminal Labeling of Peptides
This method describes the coupling of a carboxylated fluorescent dye to the N-terminus of a fully assembled peptide while it is still attached to the solid support. This approach is advantageous as it avoids the need for expensive pre-activated dyes and can lead to high labeling efficiencies, even for long or challenging peptide sequences.[1]
Experimental Protocol
Materials:
-
Fully synthesized peptide on a solid support (e.g., Rink Amide resin) with a free N-terminus
-
Carboxylated fluorescent dye (e.g., 5(6)-Carboxyfluorescein, Rhodamine B)
-
Coupling reagents:
-
Option A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[2]
-
Option B: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and PFP (Pentafluorophenol)[2]
-
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[3]
-
Cold diethyl ether
-
Solvents for HPLC purification (Acetonitrile and Water, both with 0.1% TFA)
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support using standard Fmoc-SPPS chemistry.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.[2] Wash the resin thoroughly with DMF and DCM.
-
Dye Coupling:
-
Option A (HATU/HBTU/PyBOP Activation):
-
In a separate vial, dissolve the carboxylated fluorescent dye (4 equivalents relative to the resin loading), HATU/HBTU/PyBOP (4 equivalents), in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated dye solution to the resin-bound peptide.
-
Allow the reaction to proceed for 60 minutes. For challenging sequences, the coupling step can be repeated.
-
-
Option B (EDC/PFP Activation):
-
In a separate vial, dissolve the carboxylated fluorescent dye (4 equivalents) in DMF.
-
Add EDC (4 equivalents), PFP (4 equivalents), and DIPEA (8 equivalents).
-
Allow the pre-activation to proceed for 30 minutes.
-
Add the activated PFP-ester dye solution to the resin-bound peptide.
-
Allow the reaction to proceed for 60 minutes. This method has been shown to be particularly efficient for labeling primary amines.
-
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and Methanol to remove any excess reagents.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the labeled peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the fluorescently labeled peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Labeling Efficiency with PyAOP | 94% after 24 hours | |
| Overall Yield (FAM labeling with PFP) | 44% | |
| Overall Yield (Rhodamine B labeling with PFP) | 31% | |
| Final Purity after HPLC | >98% |
Experimental Workflow
Method 2: Site-Specific Labeling via Click Chemistry
This advanced method allows for the precise incorporation of a fluorescent label at a specific site within the peptide sequence. This is achieved by incorporating a non-natural amino acid containing an azide group during SPPS. Following peptide assembly, an alkyne-functionalized fluorescent dye is "clicked" onto the azide handle via a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol
Materials:
-
Resin for SPPS (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Azide-containing Fmoc-amino acid (e.g., Fmoc-L-Dap(N3)-OH or N3-Gly-Aeg(Fmoc)-OH)
-
Coupling reagents (e.g., PyBOP, HBTU, HOBt, DIEA)
-
Piperidine (20% in DMF)
-
Alkyne-functionalized fluorescent dye
-
Copper(I) catalyst source (e.g., CuSO₄ and Sodium Ascorbate, or CuI)
-
Ligand (e.g., THPTA) (optional, but recommended)
-
DIPEA
-
Reaction solvent (e.g., DMF/H₂O or DMSO)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solvents for HPLC purification
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the resin in DMF.
-
Assemble the peptide backbone using standard Fmoc-SPPS cycles of deprotection (20% piperidine/DMF) and coupling (Fmoc-amino acid, coupling reagents).
-
At the desired position, incorporate the azide-functionalized amino acid (e.g., Fmoc-L-Dap(N3)-OH) using the standard coupling protocol.
-
-
On-Resin Click Reaction:
-
After complete peptide assembly and final N-terminal Fmoc deprotection, swell the azide-containing peptide-resin in the reaction solvent.
-
In a separate vial, prepare the dye solution by dissolving the alkyne-fluorophore (1.2-1.5 equivalents relative to resin loading) in a minimal amount of DMSO or DMF.
-
Prepare the catalyst solution. For example, prepare stock solutions of CuSO₄ and sodium ascorbate.
-
Add the dye solution to the swollen resin.
-
Add the catalyst components to the reaction vessel (e.g., CuSO₄, sodium ascorbate, and optionally a ligand like THPTA). Add DIPEA (2 equivalents).
-
Agitate the reaction mixture at room temperature for 2-4 hours, ensuring it is protected from light.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH to remove excess dye and catalyst.
-
Cleavage and Purification:
-
Cleave the fluorescently labeled peptide from the resin using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the labeled peptide using RP-HPLC.
-
-
Characterization: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield of Labeled Peptide | 15-50% | |
| Final Labeled Peptide Purity | >98% | |
| Click Reaction Time | 1-4 hours |
Signaling Pathway Visualization
Fluorescently labeled peptides are instrumental in studying cellular signaling pathways. For example, a labeled peptide substrate can be used to monitor the activity of a specific kinase. Upon phosphorylation, the peptide's fluorescent properties might change, or it might be captured by a specific antibody, allowing for quantification of kinase activity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Labeling Efficiency | - Incomplete Fmoc deprotection or coupling during SPPS.- Steric hindrance at the labeling site.- Inefficient dye activation. | - Monitor each SPPS step with a Kaiser test.- Choose a different labeling site or use a spacer.- Optimize activation method (e.g., switch to EDC/PFP for primary amines). | |
| Multiple Peaks in HPLC | - Incomplete reaction during labeling.- Side reactions during cleavage.- Degradation of the fluorescent dye. | - Increase reaction time or reagent equivalents.- Use appropriate scavengers in the cleavage cocktail.- Protect the reaction from light during labeling and purification. | |
| No Product Detected by Mass Spec | - Failure of a critical step (coupling or click reaction).- Instability of the peptide or dye under cleavage conditions. | - Analyze small aliquots of the resin-bound peptide after key steps.- Use milder cleavage conditions if possible. |
References
Application Notes and Protocols: The Role of Fmoc-Phe-OH in Peptide Diagnostics
Introduction
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone amino acid derivative for Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating custom peptides.[1] Its defining feature is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions but can be selectively removed with a mild base, typically piperidine.[1][2] This orthogonality allows for the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]
The unique properties of the phenylalanine residue—specifically its hydrophobic and aromatic benzyl side chain—are critical for molecular recognition events that underpin many diagnostic applications. Peptides incorporating phenylalanine can engage in π-π stacking and hydrophobic interactions, which are often essential for binding to diagnostic targets like disease biomarkers, antibodies, or protein surfaces. Consequently, this compound is an indispensable reagent in the development of peptide-based diagnostics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35661-40-6 |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥99.0% |
| Enantiomeric Purity | ≥99.8% |
| Solubility | Soluble in DMF, NMP |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
Application Note I: Peptides for Neurodegenerative Disease Diagnostics
Peptide diagnostics are gaining prominence for the early detection of neurodegenerative diseases like Alzheimer's Disease (AD). A primary hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides. Synthetic peptides that mimic fragments of Aβ or specifically bind to Aβ oligomers and fibrils are crucial for developing diagnostic assays.
This compound is frequently used in the synthesis of these diagnostic peptides, as phenylalanine residues are present in key recognition motifs of Aβ, such as the KLVFF sequence. These synthetic peptides can be used as capture agents in ELISA-like assays (e.g., PLISA) or as probes to detect Aβ aggregates in patient samples like cerebrospinal fluid (CSF) or blood.
Table 2: Example Diagnostic Peptide Sequence for Aβ Recognition
| Peptide Name | Sequence | Role of Phenylalanine (Phe) | Diagnostic Application |
| Aβ (16-20) Fragment | Ac-Lys-Leu-Val-Phe -Phe -NH₂ | The two adjacent phenylalanine residues are critical for binding to the hydrophobic core of the full Aβ peptide, disrupting its aggregation and enabling detection. | Capture/detection agent in immunoassays for soluble Aβ oligomers. |
Application Note II: Targeting Protein-Protein Interactions (PPIs) in Cancer Diagnostics
Dysregulated protein-protein interactions (PPIs) are central to many pathological conditions, including cancer. Peptides are ideal candidates for modulating or detecting these interactions because they can mimic the binding motifs of one of the protein partners, offering high specificity and potency.
This compound is a vital building block for creating these diagnostic peptides. The aromatic side chain of phenylalanine often acts as a "hot spot" residue, contributing a significant portion of the binding energy at a PPI interface. Diagnostic peptides incorporating phenylalanine can be designed to bind specifically to a cancer-associated protein that is overexpressed on the cell surface. When labeled with a reporter molecule (e.g., a fluorophore), these peptides enable the imaging and detection of early-stage cancers.
Caption: Peptide diagnostic binding to a cancer cell surface biomarker.
Protocol I: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual stepwise elongation of a peptide chain on a solid support using Fmoc chemistry. This is a foundational technique for creating the peptides used in diagnostic assays.
Workflow Diagram: Fmoc-SPPS Cycle
References
Application Notes and Protocols for Cleaving Peptides Containing Phenylalanine from Solid-Phase Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process must be efficient to ensure a high yield of the desired peptide while minimizing side reactions that can compromise purity.
Phenylalanine (Phe) is an aromatic amino acid frequently incorporated into synthetic peptides. Its benzyl side chain is generally stable and does not require a protecting group during standard Fmoc-based SPPS. Consequently, cleavage protocols for peptides containing Phenylalanine are typically straightforward. However, the choice of cleavage cocktail and reaction conditions becomes critical when other sensitive amino acid residues (such as Cysteine, Methionine, Tryptophan, or Arginine) are present in the sequence.
These application notes provide a detailed protocol for the cleavage of Phenylalanine-containing peptides from the resin, a summary of common cleavage cocktails, quantitative data on cleavage efficiency, and troubleshooting guidance.
Data Presentation: Cleavage Efficiency and Purity
The efficiency of peptide cleavage can be influenced by the peptide sequence, the type of resin used, and the cleavage conditions (reagent, time, and temperature).
Table 1: Comparison of Cleavage Efficiency for a C-terminal Phenylalanine Peptide (Angiotensin II) under different conditions. [1][2]
| Resin Type | C-Terminal Amino Acid | Cleavage Reagent | Temperature (°C) | Time (hours) | Cleavage Efficiency (%) |
| BHAR | Phenylalanine | TFMSA/TFA/Thioanisole | 0 | 6 | ~15 |
| MBHAR | Phenylalanine | TFMSA/TFA/Thioanisole | 0 | 6 | ~15 |
| PAM | Phenylalanine | TFMSA/TFA/Thioanisole | 25 | 3 | >95 |
| MBHAR | Phenylalanine | TFMSA/TFA/Thioanisole | 25 | 3 | >95 |
| BHAR | Phenylalanine | TFMSA/TFA/Thioanisole | 25 | 10-15 | >95* |
*Note: Extended cleavage times with BHAR resin led to increased peptide degradation[1][2]. BHAR = Benzhydrylamine resin; MBHAR = Methylbenzhydrylamine resin; PAM = Phenylacetamidomethyl resin.
Table 2: Common TFA Cleavage Cocktails and Their Applications.
| Reagent Name | Composition (v/v/w) | Primary Application |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without sensitive residues. Low odor.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arginine (Pmc, Pbf) and Tryptophan residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" option for scavenging trityl groups (from Cys, His, Asn, Gln). Does not protect Met. |
| Low Odor (DTT) | 88% TFA, 5% Water, 5% DTT, 2% TIS | Alternative for Cys and Met containing peptides to avoid the odor of EDT and thioanisole. |
Abbreviations: TFA = Trifluoroacetic acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DTT = Dithiothreitol.
Experimental Protocols
This section details the standard procedure for cleaving a Phenylalanine-containing peptide from a resin using a Trifluoroacetic Acid (TFA)-based cleavage cocktail.
Materials and Reagents
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (glass, with a screw cap and frit)
-
Centrifuge tubes
-
Nitrogen gas line
-
Vacuum desiccator or lyophilizer
Protocol 1: Standard Cleavage Procedure
This protocol is suitable for peptides containing Phenylalanine and other non-sensitive amino acids.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. For a standard peptide, use the TFA/TIS/Water (95:2.5:2.5 v/v) cocktail.
-
CAUTION: TFA is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
For 100 mg of resin, prepare approximately 2-5 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Seal the vessel and gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended up to 4 hours.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, place a 10-fold excess of cold diethyl ether.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the tube at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture (e.g., at 3000-4000 rpm for 10 minutes) to pellet the peptide.
-
Carefully decant the supernatant (ether).
-
Resuspend the peptide pellet in a fresh aliquot of cold ether to wash away residual scavengers and cleavage byproducts.
-
Repeat the centrifugation and decantation steps two more times.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum to remove all traces of ether.
-
-
Analysis:
-
The crude peptide is now ready for analysis by techniques such as RP-HPLC and mass spectrometry to determine purity and confirm identity.
-
Mandatory Visualizations
Logical Workflow for Cleavage Protocol Selection
Caption: Decision workflow for selecting the appropriate cleavage cocktail.
General Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for peptide cleavage.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the challenges associated with the coupling of Fmoc-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes considered a "difficult" amino acid to couple in SPPS?
A1: While not the most challenging amino acid, incomplete coupling of this compound can occur due to the steric hindrance from its bulky benzyl side chain. This can slow down the reaction kinetics, leading to incomplete reactions, especially when coupling to a sterically hindered N-terminus or within a sequence prone to aggregation.[1][2]
Q2: How can I detect incomplete coupling of this compound?
A2: Incomplete coupling is typically detected using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), performed on a small sample of the resin beads after the coupling step.[2][3] A positive Kaiser test (a blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2] Additionally, analysis of the crude peptide by HPLC and Mass Spectrometry (MS) after cleavage can reveal deletion sequences (the target peptide missing a phenylalanine residue), which is a direct result of incomplete coupling.
Q3: What are the primary causes of incomplete this compound coupling?
A3: The primary causes include:
-
Steric Hindrance: The bulky side chain of phenylalanine can physically block the reactive sites.
-
Peptide Aggregation: The growing peptide chain can fold on itself, forming secondary structures that prevent reagents from accessing the N-terminal amine. This is more common in hydrophobic sequences.
-
Suboptimal Activation: The carboxylic acid of this compound may not be sufficiently activated by the coupling reagent.
-
Low-Quality Reagents: Impure or degraded this compound, coupling reagents, or solvents can lead to failed reactions.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the peptide chains.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction. This is a common strategy to drive the reaction to completion, especially for difficult couplings like those involving sterically hindered amino acids or when a monitoring test indicates an incomplete reaction.
Q5: What is "capping" and how does it help?
A5: Capping is the process of blocking any unreacted N-terminal amines after a coupling step by acetylating them with a reagent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides and simplifying the purification of the final product.
Troubleshooting Guide: Incomplete Coupling of this compound
If you have identified an incomplete coupling of this compound through a positive Kaiser test or other analytical methods, follow this troubleshooting guide.
Initial Assessment
A positive Kaiser test is the first indication of a problem. The intensity of the color can provide a clue about the severity of the issue:
-
Faint blue: Coupling is nearly complete.
-
Dark blue beads, colorless solution: Incomplete coupling.
-
Intense blue beads and solution: Significant coupling failure.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete this compound coupling.
Caption: A step-by-step workflow for troubleshooting incomplete coupling of this compound.
Data Presentation: Comparison of Coupling Strategies
The choice of coupling reagent and conditions can significantly impact the efficiency of this compound incorporation. The following tables provide a summary of representative data for different strategies.
Table 1: Comparison of Coupling Reagents for a Phe-containing Peptide
| Coupling Reagent | Additive | Coupling Time (min) | Crude Purity (%) |
| DIC | HOBt | 120 | 85 |
| HBTU | HOBt/DIPEA | 60 | 92 |
| HATU | HOAt/DIPEA | 45 | 97 |
| COMU | DIPEA | 30 | 98 |
Data is representative and based on the synthesis of a model peptide containing a Phenylalanine residue under standard conditions.
Table 2: Effect of Double Coupling on a Difficult Phe-containing Sequence
| Coupling Strategy | Crude Purity (%) |
| Single Coupling (HBTU) | 75 |
| Double Coupling (HBTU) | 91 |
Data is representative for a sequence known to be prone to aggregation.
Table 3: Impact of Solvents and Additives on Coupling Efficiency
| Solvent | Additive | Coupling Efficiency (%) |
| DMF | None | 88 |
| NMP | None | 93 |
| DMF | 0.5 M LiCl | 95 |
| "Magic Mixture" | - | >98 |
"Magic Mixture" refers to a solvent system like DMF/DCM containing Triton X-100.
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
This qualitative test detects the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN (aq) in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 2: Double Coupling
This procedure is performed when the Kaiser test after the first coupling is positive.
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.
-
Prepare a fresh solution of this compound and the coupling reagent in DMF as you did for the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.
-
After the second coupling, wash the resin with DMF and perform another Kaiser test to confirm completion.
Protocol 3: Capping with Acetic Anhydride
This protocol is used to block unreacted amines after one or more unsuccessful coupling attempts.
Reagents:
-
Capping Solution: A mixture of acetic anhydride, a non-nucleophilic base (like DIPEA or pyridine), and DMF. A common ratio is 5:6:89 (v/v/v) of acetic anhydride:DIPEA:DMF.
Procedure:
-
After the final coupling attempt, drain the reaction vessel and wash the resin with DMF.
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the capping reagents.
-
A final Kaiser test should be negative, indicating that all free amines have been capped.
Protocol 4: Microwave-Assisted Coupling
Microwave energy can be used to accelerate the coupling reaction and overcome aggregation.
Procedure:
-
Follow the standard procedure for preparing the activated this compound solution.
-
Add the solution to the resin in a microwave-compatible reaction vessel.
-
Place the vessel in a dedicated peptide synthesis microwave reactor.
-
Apply microwave irradiation at a controlled temperature (e.g., 60-75°C) for a shortened reaction time (e.g., 5-10 minutes).
-
After the reaction, allow the vessel to cool before proceeding with washing and monitoring steps.
Note: Specific microwave parameters will depend on the instrument and the scale of the synthesis. Always consult the manufacturer's guidelines.
Logical Relationships in SPPS Troubleshooting
The following diagram illustrates the logical connections between the problem, potential causes, and the corresponding solutions in troubleshooting incomplete coupling.
Caption: The relationship between the problem of incomplete coupling and its causes and solutions.
References
Technical Support Center: Solid-Phase Synthesis of Phenylalanine-Rich Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during the solid-phase synthesis of phenylalanine-rich (Phe-rich) peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Phe-rich peptides, offering potential causes and actionable solutions.
Issue 1: Incomplete Coupling or Deprotection
-
Symptom: A positive Kaiser test after the coupling step, or incomplete Fmoc-removal indicated by UV monitoring of the piperidine solution. This is often accompanied by the resin shrinking or failing to swell properly.
-
Potential Cause: On-resin aggregation of the growing peptide chains. The hydrophobic nature of Phe-rich sequences promotes the formation of secondary structures like β-sheets, which sterically hinder the access of reagents to the reactive sites.
-
Solutions:
-
Optimize Synthesis Parameters:
-
Double Coupling: Repeat the coupling step to drive the reaction to completion.
-
Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents.
-
Extended Reaction Times: Increase the duration of both the coupling and deprotection steps.
-
-
Improve Solvation:
-
High-Swelling Resins: Utilize resins with superior swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., TentaGel, ChemMatrix) or low cross-linked polystyrene resins.
-
Chaotropic Salts: Introduce a wash step with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures. Ensure to wash the resin thoroughly with DMF afterward to remove residual salt.
-
"Magic Mixture": For particularly difficult couplings, consider using a solvent mixture of DCM/DMF/NMP (1:1:1).
-
-
Issue 2: Low Yield and Purity of the Crude Peptide
-
Symptom: After cleavage and purification, the final yield of the desired peptide is low, and HPLC/MS analysis reveals a complex mixture of deletion and truncated sequences.
-
Potential Cause: Persistent aggregation throughout the synthesis that was not fully mitigated by standard optimization techniques.
-
Solutions:
-
Incorporate Backbone Modifications:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (ideally every 5-6 residues and before hydrophobic stretches) to disrupt the formation of secondary structures.[1][2] These dipeptides introduce a "kink" in the peptide backbone, which hinders inter-chain hydrogen bonding.[1]
-
Hmb/Dmb Protecting Groups: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids. These groups temporarily protect the backbone amide nitrogen, preventing the hydrogen bonding that leads to aggregation.
-
-
Microwave-Assisted Synthesis: Employ microwave heating during the coupling and deprotection steps. The elevated temperatures can effectively disrupt aggregation and significantly shorten reaction times.[3] Conventional heating to the same temperatures can also be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What makes Phe-rich peptides prone to aggregation?
Phe-rich peptides are considered "difficult sequences" due to the high hydrophobicity of the phenylalanine side chain. These hydrophobic interactions, along with the potential for inter- and intra-chain hydrogen bonding, drive the formation of stable secondary structures, primarily β-sheets, on the solid support. This aggregation leads to poor solvation of the growing peptide chain, hindering reagent access and resulting in incomplete reactions.
Q2: How can I predict if my Phe-rich peptide sequence is likely to aggregate?
While there is no foolproof method, certain sequence characteristics are strong indicators of potential aggregation. These include:
-
Stretches of consecutive hydrophobic residues, particularly Phe, Val, Ile, and Leu.
-
Alternating hydrophobic and hydrophilic residues.
-
A high overall percentage of hydrophobic amino acids.
Several software tools are also available that can predict aggregation-prone regions within a peptide sequence.
Q3: What is the first-line strategy I should consider for a known difficult Phe-rich sequence?
For a sequence known or predicted to be aggregation-prone, the proactive incorporation of pseudoproline dipeptides is a highly effective first-line strategy. These can significantly improve solubility and coupling efficiency, often leading to a dramatic increase in the purity and yield of the crude product.
Q4: Are there any downsides to using microwave-assisted synthesis for Phe-rich peptides?
While highly effective, high temperatures in microwave-assisted synthesis can increase the risk of racemization for sensitive amino acids like Cys and His. It is crucial to use optimized and validated protocols to minimize this side reaction.
Data on Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of various anti-aggregation strategies for the synthesis of difficult peptides.
| Strategy | Peptide Sequence/Length | Purity/Yield without Strategy | Purity/Yield with Strategy | Reference |
| Pseudoproline Dipeptides | Difficult aggregated sequences | - | Up to 10-fold increase in product yield | |
| Human Amylin (37-mer) | Traces of product | High yield | ||
| Microwave Heating | Difficult 9-mer peptide | Poor quality | Excellent purity | |
| Difficult 15-mer peptide | Poor quality | Excellent purity | ||
| Difficult 24-mer peptide | Poor quality | Excellent purity |
| Heating Method | Peptide Length | Crude Purity (%) |
| Conduction Heating (90°C) | 18-mer | 52.0 |
| Microwave Heating (90°C) | 18-mer | 51.7 |
| Conduction Heating (90°C) | 19-mer | 49.0 |
| Microwave Heating (90°C) | 19-mer | 57.3 |
| Conduction Heating (90°C) | 20-mer | 62.8 |
| Microwave Heating (90°C) | 20-mer | 57.1 |
| Conduction Heating (90°C) | 39-mer | 37.0 |
| Microwave Heating (90°C) | 39-mer | 30.5 |
| Data from a comparative study on different peptides, highlighting that both heating methods yield comparable results. |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3-5 equivalents relative to the resin loading), an aminium/uronium or phosphonium-based coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove any excess reagents.
-
Continuation of Synthesis: Proceed with the deprotection of the Fmoc group from the pseudoproline dipeptide to continue the peptide chain elongation.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
This protocol provides a general guideline for using a microwave peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.
-
Program Synthesis: Program the peptide sequence into the synthesizer. Select a method that utilizes microwave heating for both the deprotection and coupling steps.
-
Deprotection:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Apply microwave power to reach a temperature of 75-90°C and hold for 3-5 minutes.
-
Drain the deprotection solution and wash the resin with DMF.
-
-
Coupling:
-
Deliver the activated Fmoc-amino acid solution to the resin.
-
Apply microwave power to reach a temperature of 75-90°C and hold for 5-10 minutes.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat: The synthesizer will automatically repeat the deprotection and coupling cycles for the entire sequence.
Protocol 3: Incorporation of a Dmb-Protected Amino Acid
-
Coupling of Fmoc-(Dmb)Gly-OH: The Fmoc-(Dmb)Gly-OH can be coupled using standard coupling methods such as PyBOP®/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF as per the standard protocol.
-
Acylation of the Secondary Amine: The subsequent coupling onto the Dmb-protected glycine (a secondary amine) can be slow. Use a more powerful coupling reagent like PyBrOP® or HATU, or pre-formed amino acid fluorides for this step.
-
Cleavage and Deprotection: The Dmb group is removed during the final TFA cleavage of the peptide from the resin. It is recommended to include scavengers such as triisopropylsilane (TIS) in the cleavage cocktail.
Visualizations
Caption: Troubleshooting workflow for on-resin aggregation.
Caption: Mechanism of pseudoproline in preventing aggregation.
Caption: Overview of anti-aggregation strategies in SPPS.
References
Optimizing Fmoc-Phe-OH coupling efficiency and reaction time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency and reaction time of Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the coupling of this compound?
This compound is a cornerstone in peptide synthesis, but its bulky phenyl side chain can introduce steric hindrance, potentially leading to incomplete coupling reactions.[1][2] Key challenges include low coupling yields, the formation of deletion sequences, and side reactions.[3] Ensuring high-purity reagents and anhydrous solvent conditions are crucial for successful coupling.[3]
Q2: Which coupling reagents are most effective for this compound?
For routine couplings, standard carbodiimide reagents like DCC or DIC in the presence of an additive like HOBt can be effective.[4] However, for challenging sequences or to overcome steric hindrance, more potent onium-type reagents such as HBTU, HATU, or HCTU are recommended. These reagents can accelerate the reaction rate and minimize side reactions.
Q3: How can I monitor the completion of the this compound coupling reaction?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Is double coupling a recommended strategy for this compound?
Yes, double coupling is a frequently used and effective strategy to ensure the complete incorporation of sterically hindered amino acids like this compound. This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
Q5: Can reaction conditions be modified to improve coupling efficiency?
Beyond the choice of coupling reagent, other parameters can be optimized. Increasing the reaction time, for instance from 1-2 hours to overnight, can be beneficial. Additionally, a moderate increase in temperature can help overcome the activation energy barrier, but this must be done with caution to avoid racemization. Using a higher concentration of the amino acid and coupling reagent can also enhance the probability of successful coupling.
Troubleshooting Guide
Issue: Low Coupling Yield or Incomplete Reaction (Positive Kaiser Test)
-
Possible Cause 1: Insufficient Activation of this compound
-
Solution: Ensure the pre-activation time is adequate for the chosen coupling reagent. For instance, with HBTU, a pre-activation of 1-2 minutes with a base like DIPEA is typical before adding the mixture to the resin. Verify the quality and purity of the coupling reagents and solvents, as contaminants or moisture can inhibit activation.
-
-
Possible Cause 2: Steric Hindrance
-
Solution: Phenylalanine's bulky nature can physically block the reaction site. Switch to a more powerful coupling reagent like HATU or HCTU. Performing a double coupling is also a highly recommended approach. Extending the reaction time can also allow for more successful coupling events to occur.
-
-
Possible Cause 3: Peptide Aggregation on the Resin
-
Solution: Growing peptide chains, especially those with hydrophobic residues, can aggregate and block reactive sites. Swell the resin adequately before synthesis and ensure sufficient solvent volume during the coupling reaction to minimize aggregation.
-
Issue: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: Side Reactions
-
Solution: Ensure thorough washing of the resin after the deprotection step to completely remove piperidine. Residual base can cause side reactions. Minimize the exposure time to cleavage reagents like TFA during the final cleavage step.
-
-
Possible Cause 2: Racemization
-
Solution: Racemization can occur, particularly with prolonged activation times or elevated temperatures. Use coupling additives like HOBt or Oxyma Pure, which are known to suppress racemization. Avoid excessive pre-activation times and high temperatures unless necessary.
-
Quantitative Data on Coupling Reagents
The selection of a coupling reagent is critical when dealing with sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents in SPPS.
| Coupling Reagent | Reagent Type | Key Characteristics | Recommendations for this compound |
| DCC/DIC + HOBt | Carbodiimide | Standard, cost-effective reagents. The byproduct of DCC (DCU) is insoluble and requires filtration. | Suitable for standard couplings, but may be less efficient for sterically hindered sequences. The use of HOBt is crucial to reduce racemization. |
| HBTU/TBTU + Base | Aminium/Uronium | Highly efficient and fast-acting. Byproducts are soluble in common SPPS solvents. | Recommended for most this compound couplings, especially when faster reaction times are desired. Pre-activation is necessary. |
| HATU/HCTU + Base | Aminium/Uronium | Among the most powerful coupling reagents, particularly effective for sterically hindered amino acids and difficult sequences. | The reagent of choice for challenging couplings involving this compound or when other reagents yield incomplete reactions. |
| PyBOP + Base | Phosphonium | Excellent coupling efficiency with a lower risk of side reactions compared to some aminium reagents. The byproduct HMPA is carcinogenic, a significant drawback. | A powerful option, but less commonly used now due to the toxicity of its byproduct. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/HOBt
This protocol outlines a standard method for coupling this compound to a resin in solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform this step twice: first for 5 minutes, followed by a second treatment of 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine. A typical wash cycle is 5-7 times with fresh DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9-3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Final Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Optimized Double Coupling for Difficult Sequences
This protocol is recommended when steric hindrance is anticipated or if a standard coupling proves to be incomplete.
-
First Coupling: Follow steps 1-5 from the "Standard Coupling" protocol.
-
Intermediate Wash: After the first coupling, wash the resin with DMF (3-5 times) to remove reagents from the initial reaction.
-
Second Coupling: Prepare a fresh activation mixture as described in step 4 of the standard protocol. Add this to the resin and allow it to react for another 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the reaction. Wash the resin extensively with DMF as described in step 7 of the standard protocol.
-
Capping (Optional): If the Kaiser test is still positive after double coupling, you can "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.
Visualizations
Caption: Standard experimental workflow for this compound coupling in SPPS.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
Common side reactions involving Phenylalanine in Fmoc SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions involving Phenylalanine (Phe) during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is Phenylalanine prone to racemization during Fmoc-SPPS?
A1: No, Phenylalanine is generally not considered to be at high risk for racemization under standard Fmoc-SPPS conditions.[1][2][3] Unlike amino acids with electron-withdrawing groups on the side chain or those that can form stable carbanions, the benzyl side chain of Phenylalanine does not significantly increase the acidity of the alpha-proton. Studies comparing the racemization of different amino acids have shown that Phenylalanine is stable.[1][2]
Q2: What are the potential side reactions involving the Phenylalanine side chain?
A2: The primary side reaction of concern for the Phenylalanine side chain is electrophilic aromatic substitution, specifically Friedel-Crafts alkylation, which can occur during the final trifluoroacetic acid (TFA) cleavage step. Highly reactive carbocations generated from protecting groups (e.g., tert-butyl from tBu) or the resin linker can alkylate the aromatic ring of Phenylalanine.
Q3: Can the Phenylalanine residue itself cause aggregation during SPPS?
A3: While long sequences of hydrophobic residues can lead to aggregation, Phenylalanine alone is not exceptionally problematic compared to other hydrophobic amino acids. Aggregation is sequence-dependent, and issues are more likely to arise in peptides containing multiple consecutive hydrophobic residues.
Q4: Are there any specific issues to consider when using modified Phenylalanine analogs?
A4: Yes, modified Phenylalanine analogs can introduce new possibilities for side reactions. For example, a Phenylalanine derivative with an additional functional group on the aromatic ring may be susceptible to reactions related to that group. It is important to consider the specific chemistry of the modification and choose appropriate protecting groups and synthesis conditions.
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da or other alkyl groups on Phenylalanine-containing peptides.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a peak with a mass corresponding to the desired peptide plus 56 Da (tert-butyl group) or other masses corresponding to alkyl groups from scavengers or the linker.
-
Root Cause: This is likely due to Friedel-Crafts alkylation of the Phenylalanine aromatic ring by carbocations generated during TFA cleavage. The tert-butyl cation, formed from the cleavage of tBu protecting groups, is a common culprit.
-
Solution:
-
Use of Scavengers: Employ a scavenger cocktail in your TFA cleavage mixture to quench carbocations. A standard and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a carbocation scavenger. For peptides containing other sensitive residues, more complex scavenger cocktails may be necessary.
-
Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. The longer the peptide is exposed to the acidic environment with carbocations, the higher the probability of side reactions.
-
Optimize Resin and Protecting Groups: In some cases, the choice of resin and protecting groups for other amino acids in the sequence can influence the concentration and type of carbocations generated during cleavage.
-
Issue 2: Low yield of a Phenylalanine-rich peptide.
-
Symptom: The final yield of the purified peptide is significantly lower than expected.
-
Root Cause: While not a side reaction of Phenylalanine itself, low yield in Phe-rich sequences can be due to poor solvation and aggregation of the growing peptide chain on the solid support. This can lead to incomplete coupling and deprotection steps.
-
Solution:
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the DMF solvent can help disrupt secondary structures and improve solvation.
-
Use Elevated Temperatures: Performing coupling reactions at elevated temperatures can help to reduce aggregation.
-
Switch to a More Polar Solvent: Using a more polar solvent like N-methylpyrrolidone (NMP) can improve the swelling of the resin and solvation of the peptide chain.
-
Incorporate Backbone Protection: For particularly difficult sequences, using backbone-protected amino acids (e.g., with a 2-hydroxy-4-methoxybenzyl group) can prevent interchain hydrogen bonding.
-
Data Presentation
Table 1: Influence of Cleavage Cocktail Composition on Phenylalanine Alkylation (Representative Data)
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | Expected Phenylalanine Alkylation |
| 95% TFA / 5% Water | Water | High potential for alkylation |
| 95% TFA / 2.5% TIS / 2.5% Water | Triisopropylsilane (TIS) | Low potential for alkylation |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, TIS | Very low potential for alkylation |
Note: This table provides a qualitative representation of the expected outcome. The actual extent of alkylation will depend on the specific peptide sequence and the protecting groups used.
Experimental Protocols
Protocol 1: Detection of Phenylalanine Alkylation by Mass Spectrometry
-
Sample Preparation: After cleavage and work-up, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: Look for peaks corresponding to the mass of the expected peptide (M) and peaks corresponding to M + 56 Da (tert-butylation), M + linker-derived fragments, or other alkyl additions. The relative intensity of these peaks can give a semi-quantitative measure of the extent of the side reaction.
Protocol 2: Amino Acid Analysis for Racemization Detection
While Phenylalanine is not prone to racemization, this general protocol can be used to assess the chiral purity of any amino acid in a synthetic peptide.
-
Peptide Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Separate the diastereomeric derivatives by reverse-phase HPLC.
-
Quantification: The D- and L-isomers will have different retention times, allowing for their quantification by integrating the respective peak areas.
Mandatory Visualization
Caption: Mechanism of Friedel-Crafts alkylation of the Phenylalanine side chain.
Caption: Troubleshooting workflow for unexpected mass additions.
References
Technical Support Center: Optimizing Peptide Purity by Ensuring High-Quality Fmoc-Phe-OH
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to peptide synthesis, with a specific focus on the impact of Fmoc-Phe-OH quality on the final peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound raw material and why are they a concern?
A1: The most common impurities in this compound include Fmoc-Phe-Phe-OH (dipeptide), free (unprotected) Phenylalanine (H-Phe-OH), acetic acid, β-alanyl impurities, and the D-enantiomer of this compound.[1][2] These are significant concerns because they can lead to the insertion of incorrect amino acid sequences (e.g., double insertion of Phenylalanine), premature chain termination, and the formation of deletion sequences, all of which complicate the purification of the target peptide and reduce the overall yield.[3][4]
Q2: What is the recommended purity for this compound to be used in Solid-Phase Peptide Synthesis (SPPS)?
A2: For reliable and reproducible results in SPPS, it is highly recommended to use this compound with a purity of ≥99.0% as determined by HPLC.[5] For sensitive applications or the synthesis of long peptides, an even higher purity of ≥99.5% and an enantiomeric purity of ≥99.8% is often required.
Q3: How can trace amounts of acetic acid in my this compound stock affect my peptide synthesis?
A3: Acetic acid is a critical impurity because it can act as a capping agent. During the coupling step, acetic acid can react with the free N-terminal amine of the growing peptide chain, leading to the formation of an acetylated and thus terminated peptide. This results in a truncated peptide sequence which can be difficult to separate from the desired full-length peptide. For a clean synthesis, the acetate content should be below 0.02%.
Q4: Can the quality of this compound affect peptide aggregation?
A4: While peptide aggregation is primarily sequence-dependent, particularly with hydrophobic residues like Phenylalanine, the quality of the this compound can play an indirect role. Incomplete couplings or the presence of deletion sequences due to low-quality reagents can alter the peptide sequence in a way that promotes aggregation on the resin, making subsequent synthesis steps less efficient.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to this compound Quality | Recommended Solution |
| Low Yield of Final Peptide | Presence of acetic acid in this compound: This leads to chain termination and a lower yield of the full-length peptide. | 1. Verify the purity of the this compound lot using HPLC and check the certificate of analysis for acetate content. 2. Use this compound with a specified acetate content of ≤0.02%. 3. If the issue persists, consider purifying the this compound raw material. |
| Presence of a Peak with +147 Da in Mass Spectrometry | Fmoc-Phe-Phe-OH dipeptide impurity: This impurity leads to the incorporation of an extra Phenylalanine residue. | 1. Source this compound from a reputable supplier with stringent quality control to minimize dipeptide impurities. 2. Analyze the incoming raw material by HPLC to screen for dipeptide content. |
| Appearance of Deletion Sequences (Mass -147 Da from target) | Incomplete Coupling: Low-purity this compound may have lower reactivity, leading to incomplete coupling reactions. | 1. Use high-purity this compound (≥99%). 2. Perform a Kaiser test to confirm the completion of the coupling step before proceeding to the next cycle. 3. If the Kaiser test is positive (indicating free amines), perform a double coupling with fresh reagents. |
| Multiple Insertion Peaks in HPLC/MS | Free H-Phe-OH impurity: Unprotected Phenylalanine can lead to the addition of multiple Phe residues in a single coupling step. | 1. Ensure the this compound has a low content of free amino acid (typically specified at ≤0.2%). 2. Proper storage of this compound (at 2-8°C) is crucial to prevent degradation and the formation of free amino acids. |
Quantitative Data Summary
The quality of the starting Fmoc-amino acids has a direct and quantifiable impact on the purity of the final crude peptide. A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated a significant improvement in purity by purifying the commercial Fmoc-amino acids before use.
| Parameter | Crude Commercial Fmoc-Amino Acids | Purified Fmoc-Amino Acids | Reference |
| Total Impurity Level in Raw Materials | ~26% | ~10% | |
| Crude Glucagon Purity (by HPLC) | 53.49% | 68.08% | |
| Increase in Crude Peptide Purity | - | >15% |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation of the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
-
Analysis:
-
Inject 10-20 µL of the sample solution.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for adding an amino acid (e.g., this compound) to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound (3 equivalents relative to resin loading) with a coupling agent like HCTU (2.9 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF again (3 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test (see Protocol 3) on a small sample of the resin to confirm the completion of the coupling. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Protocol 3: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay to detect free primary amines on the resin.
-
Reagent Preparation:
-
Reagent A: 1 mL of 0.1 M KCN in water diluted in 49 mL of pyridine.
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Procedure:
-
Take a small sample of the peptide-resin (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue Solution and Beads: Incomplete or failed coupling. Recouple the amino acid.
-
Colorless/Yellow Solution and Beads: Complete coupling. Proceed to the next deprotection step.
-
Blue Beads, Colorless Solution: Coupling is nearly complete. Consider extending the coupling time or performing a capping step.
-
Visualizations
Caption: A general workflow for a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: A decision-making workflow for troubleshooting common causes of low peptide purity in SPPS.
Caption: The impact of common this compound impurities on the final peptide sequence during synthesis.
References
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields, with a specific focus on challenges related to the incorporation of Fmoc-Phenylalanine-OH (Fmoc-Phe-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in SPPS when using this compound?
Low peptide yield in SPPS can stem from various factors throughout the synthesis process. When encountering issues during the coupling of this compound, the most common culprits include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the addition of this compound, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated this compound and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is often a problem with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Peptide Aggregation: Phenylalanine is a hydrophobic amino acid, and sequences rich in such residues are prone to forming stable secondary structures (like β-sheets) on the resin.[1] This aggregation can hinder the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions.
-
Low Quality or Degraded Reagents: The purity of this compound, coupling reagents, and solvents is critical. Impure reagents can lead to side reactions and lower yields.
Q2: How can I detect incomplete coupling of this compound?
Identifying incomplete coupling promptly is crucial for a successful synthesis. Here are some common methods:
-
Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a few resin beads to check for the presence of free primary amines after the coupling step. A positive result (blue color) indicates free amines and, therefore, an incomplete coupling.
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of impurities. The presence of sequences with a molecular weight lower than the target peptide points towards deletion events from incomplete coupling.
-
HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred.
Q3: What is a "difficult sequence" and how does the presence of Phenylalanine contribute to it?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures on the resin, leading to aggregation. Phenylalanine, being a hydrophobic amino acid, significantly contributes to this issue. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide.
Troubleshooting Guides
Issue 1: Low Final Peptide Yield with a Phenylalanine-Rich Sequence
Symptoms:
-
Poor peptide recovery after cleavage.
-
Mass spectrometry analysis shows a significant peak corresponding to a peptide sequence missing the Phenylalanine residue (deletion sequence).
-
HPLC of the crude product shows a low-purity profile with multiple peaks.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Solution(s) |
| Incomplete Fmoc-Deprotection | Perform a Kaiser test after the deprotection step. A yellow/colorless result indicates complete deprotection. | - Extend deprotection time or perform a second deprotection step. - Use fresh, high-quality deprotection reagents (e.g., 20% piperidine in DMF). |
| Inefficient this compound Coupling | Perform a Kaiser test after the coupling step. A blue color indicates unreacted free amines. | - Double Couple: Repeat the coupling step with fresh this compound and coupling reagents. - Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents. - Use a More Powerful Coupling Reagent: Switch to HATU or HCTU, which are more effective for sterically hindered couplings. |
| Peptide Aggregation | The resin may appear clumped or fail to swell properly. | - Change Solvent: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt hydrogen bonding. - Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide before the difficult region can disrupt secondary structure formation. |
| Poor Reagent Quality | Check the purity and expiration dates of this compound, coupling reagents, and solvents. | - Use high-purity this compound (≥99%). - Use anhydrous DMF and DCM to prevent hydrolysis. |
Issue 2: Unexpected Peaks in HPLC After Cleavage
Symptoms:
-
The HPLC chromatogram of the crude peptide shows multiple peaks close to the main product peak.
-
Mass spectrometry reveals masses that do not correspond to simple deletion sequences.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Solution(s) |
| Side Reactions | Analyze the mass of the byproducts to identify potential side reactions like racemization or diketopiperazine formation. | - Racemization: For racemization-prone residues, use less reactive activators or add suppressants like HOBt or OxymaPure. - Diketopiperazine Formation: If Proline is one of the first two residues, consider using 2-chlorotrityl chloride resin to inhibit this side reaction. |
| Incomplete Removal of Side-Chain Protecting Groups | Check the mass spectrum for peaks corresponding to the peptide with protecting groups still attached. | - Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water). - Increase the cleavage reaction time. |
| Degraded Reagents | Review the age and storage conditions of all reagents. | - Use fresh, high-purity reagents for synthesis and cleavage. |
Experimental Protocols
Protocol 1: The Kaiser Test (for detecting free primary amines)
This test is used to confirm the completion of the coupling reaction. A positive result indicates the presence of free primary amines and an incomplete reaction.
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol.
-
Solution B: 1 g phenol in 0.25 mL ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three solutions to the resin beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates the presence of free primary amines (failed coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (successful coupling).
Protocol 2: Small-Scale Test Cleavage
A small-scale test cleavage can be performed to assess the quality of the synthesis without consuming all the material.
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.
-
Place the resin in a microcentrifuge tube.
-
Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).
-
Incubate at room temperature for 1-3 hours with occasional vortexing.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent and analyze by HPLC and MS to determine the yield and purity.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low peptide yield.
Caption: General workflow for solid-phase peptide synthesis.
References
Strategies to minimize racemization of Phenylalanine during coupling
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of Phenylalanine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Phenylalanine coupling and why is it a concern?
A1: Racemization is the process where a stereochemically pure amino acid, such as L-Phenylalanine, converts into a mixture of both its L- and D-enantiomers during a chemical reaction. In peptide synthesis, the activation of the carboxylic acid group of Phenylalanine makes the α-proton acidic and susceptible to being removed by a base. This leads to a loss of the original stereochemistry.[1] The biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of the incorrect D-isomer of Phenylalanine can lead to a significant reduction or complete loss of the desired therapeutic effect and may even introduce undesirable off-target effects.[1]
Q2: Which factors primarily contribute to the racemization of Phenylalanine during coupling?
A2: Several factors can promote the racemization of Phenylalanine during the coupling step:
-
Coupling Reagents: The choice of coupling reagent is critical as it determines the nature of the activated intermediate. Highly reactive intermediates can be more prone to racemization.[2]
-
Base: The strength and steric hindrance of the base used can significantly influence the rate of racemization. Strong and less sterically hindered bases are more likely to abstract the α-proton.[2][3]
-
Temperature: Elevated reaction temperatures generally increase the rate of both the desired coupling reaction and the undesired racemization.
-
Solvent: The polarity of the solvent can affect the stability of the activated intermediate and, consequently, the rate of racemization.
-
Pre-activation Time: Prolonged activation of the Phenylalanine residue before the addition of the amine component increases the opportunity for racemization to occur.
Q3: How do coupling additives help in minimizing racemization?
A3: Coupling additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), play a crucial role in suppressing racemization. When a coupling reagent activates the carboxylic acid of Phenylalanine, it can form a highly reactive intermediate that is susceptible to racemization. Additives react with this activated intermediate to form an active ester that is more stable and less prone to racemization. These active esters are still sufficiently reactive to form the desired peptide bond with the amine component.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the coupling of Phenylalanine.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Phenylalanine detected in the final peptide. | Inappropriate coupling reagent. | Utilize a coupling reagent system known for low racemization potential, such as the combination of a carbodiimide (e.g., DIC) with an additive like Oxyma. For difficult couplings, phosphonium or uronium salt-based reagents like PyBOP or HATU can be effective, but require careful control of the base. |
| Use of a strong or sterically unhindered base (e.g., DIPEA, TEA). | Substitute the strong base with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0°C. For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids. | |
| Prolonged pre-activation time. | Minimize the pre-activation time before adding the amine component. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine, is often preferred. | |
| Inappropriate solvent. | Use non-polar solvents when possible, as they can sometimes reduce the rate of racemization. A mixture such as CH2Cl2/DMF (1:1) may be beneficial. | |
| Low coupling yield. | Steric hindrance from the Phenylalanine side chain or aggregating peptide sequence. | Use a more powerful coupling reagent like HATU or HCTU. Consider switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the reaction mixture. |
| Both high racemization and low yield are observed. | A combination of the factors listed above. | A holistic optimization of the reaction conditions is necessary. A good starting point is to use a DIC/Oxyma coupling system with collidine as the base in a suitable solvent at a controlled, low temperature. |
Quantitative Data on Racemization
The following tables provide a summary of quantitative data on the extent of racemization observed with different coupling reagents and bases. Note that direct comparisons should be made with caution as results can vary based on the specific peptide sequence and reaction conditions.
Table 1: Comparison of Coupling Reagent and Base on Phenylglycine Racemization (as a proxy for Phenylalanine)
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HATU | DIPEA | Low (not specified) |
| HATU | NMM | Moderate Improvement |
| HATU | TMP | 93 |
| HATU | DMP | High (not specified) |
| HBTU | DIPEA | Lower than HATU/DIPEA |
| PyBOP | DIPEA | Lower than HATU/DIPEA |
| DMTMM-BF4 | NMM | Moderate Improvement |
| DEPBT | DIPEA | Low Racemization |
| COMU | DIPEA | 92 |
| COMU | TMP | Epimerization-free |
| DEPBT | TMP | Epimerization-free |
Data adapted from studies on Phenylglycine, which is known to be prone to racemization and serves as a useful model.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of Fmoc-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes.
-
Amino Acid and Reagent Preparation: In a separate vessel, dissolve Fmoc-L-Phenylalanine (3 equivalents), a suitable coupling reagent (e.g., DIC, 3 equivalents), and an additive (e.g., Oxyma, 3 equivalents) in DMF.
-
Activation: Add a sterically hindered base (e.g., N-methylmorpholine, 6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the swelled resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Protocol 2: Chiral HPLC Analysis of Phenylalanine Racemization
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the crude or purified peptide into a hydrolysis tube.
-
Add 6 M HCl (or DCl in D₂O to assess hydrolysis-induced racemization).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under a stream of nitrogen or in a vacuum concentrator.
-
-
Sample Preparation:
-
Dissolve the hydrolyzed amino acid residue in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Employ a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based or cyclodextrin-based column).
-
-
Chromatographic Conditions:
-
The mobile phase will depend on the column used. For reversed-phase CSPs, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is common.
-
Optimize the flow rate and column temperature to achieve good separation of the D- and L-Phenylalanine enantiomers.
-
-
Analysis:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Record the chromatogram. The D- and L-enantiomers should appear as two separate peaks.
-
Prepare and inject a standard containing both D- and L-Phenylalanine to confirm peak identity.
-
-
Calculation of Racemization:
-
Integrate the area of each enantiomer peak.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100
-
Visualizations
References
Technical Support Center: Crude Peptide Purification after Fmac-Phe-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of byproducts from crude peptide mixtures following Fmoc-Phe-OH synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your synthetic peptide.
Issue 1: Multiple Peaks Observed in the Crude HPLC Chromatogram
Question: My analytical HPLC of the crude peptide shows multiple peaks close to the main product peak. What are these impurities and how can I remove them?
Answer: These peaks likely represent common byproducts of solid-phase peptide synthesis (SPPS).[1][2][3] The most common impurities include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[4][5]
-
Truncation Sequences: Peptides that are shorter than the desired product, often caused by incomplete deprotection of the Fmoc group, leading to the termination of chain elongation. Capping unreacted amino groups with acetic anhydride after coupling can help minimize these.
-
Incompletely Deprotected Sequences: Peptides that retain protecting groups on their side chains.
-
Side-Reaction Products: These can include oxidized peptides (especially of methionine or tryptophan residues) or products of aspartimide formation.
Solution: The primary method for removing these closely related impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Optimizing the purification protocol is key:
-
Analytical RP-HPLC First: Always analyze your crude product with an analytical C18 column to understand the impurity profile and the retention time of your target peptide.
-
Optimize the Gradient: For preparative RP-HPLC, use a shallower gradient around the elution time of your target peptide to improve separation from closely eluting impurities. A good starting point is a linear gradient of 5% to 95% acetonitrile in water (both with 0.1% TFA) over 30 minutes.
-
Column Selection: A C18 column is the standard choice for peptide purification. For very hydrophobic peptides, a C4 column might provide better separation.
-
Fraction Collection: Collect small fractions across the main peak and analyze their purity by analytical HPLC and mass spectrometry before pooling the purest fractions.
Issue 2: Poor Peak Shape (Broadening or Tailing) in HPLC
Question: My peptide peak is broad and tailing during HPLC purification. What causes this and how can I improve it?
Answer: Poor peak shape is often due to secondary interactions between the peptide and the stationary phase or issues with the mobile phase.
Solution:
-
Ion-Pairing Agent: Ensure you are using an appropriate ion-pairing agent in your mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard and improves peak shape by protonating residual silanols on the silica-based column and forming ion pairs with the peptide. For mass spectrometry applications where TFA can cause signal suppression, 0.1% formic acid is a suitable alternative.
-
Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before injecting your sample. Inadequate equilibration can lead to inconsistent retention times and poor peak shape.
-
Sample Solubility: Ensure your crude peptide is fully dissolved before injection. If solubility in the initial mobile phase is an issue, you can dissolve it in a minimal amount of a stronger solvent like DMSO before diluting it with the mobile phase.
Issue 3: Presence of Trifluoroacetic Acid (TFA) in the Final Product
Question: My final peptide product contains residual TFA, which is interfering with my biological assays. How can I remove it?
Answer: TFA is used in the cleavage cocktail and as an ion-pairing agent in HPLC, and it can form salts with the N-terminus and basic amino acid residues (like Lys, Arg, His) in your peptide. While lyophilization removes excess TFA, bound TFA requires a salt exchange procedure.
Solution: You can perform a TFA/HCl or TFA/Acetate exchange.
-
TFA/HCl Exchange:
-
Dissolve the peptide in 100 mM HCl.
-
Let the solution stand for one minute at room temperature.
-
Freeze the solution (e.g., in liquid nitrogen).
-
Lyophilize the frozen solution.
-
Repeat this process 2-3 times for complete exchange.
-
-
TFA/Acetate Exchange:
-
Prepare a strong anion exchange resin column.
-
Equilibrate the column with a 1M sodium acetate solution.
-
Wash the column with distilled water to remove excess sodium acetate.
-
Dissolve your peptide in distilled water and load it onto the column.
-
Elute the peptide with distilled water.
-
Lyophilize the fractions containing your peptide.
-
Frequently Asked Questions (FAQs)
Q1: What purity level do I need for my peptide? A1: The required purity depends on your application.
-
>98%: For in vivo studies, clinical trials, and structure-activity relationship (SAR) studies.
-
>95%: For quantitative bioassays, in vitro studies, and enzyme kinetics.
-
>80-90%: Often sufficient for non-quantitative applications like antibody production or initial screening.
-
Crude/Desalted (~50-85%): For initial screening purposes.
Q2: What are the alternatives to RP-HPLC for peptide purification? A2: While RP-HPLC is the gold standard, other techniques can be used, especially for large-scale or initial cleanup.
-
Flash Chromatography: This technique uses larger stationary phase particles and allows for higher sample loading. It can be a good first step to enrich the target peptide before a final polishing step with HPLC. For example, a crude peptide with 27% purity can be enriched to 87% purity using flash chromatography.
-
Solid-Phase Extraction (SPE): SPE can be used for desalting and removing large impurities. It is a versatile and economical method that can be adapted for gradient elution to purify peptides.
-
Ion-Exchange Chromatography: This method separates peptides based on their net charge and is a good orthogonal technique to RP-HPLC, especially for very hydrophilic or charged peptides.
Q3: How can I prevent the formation of byproducts during synthesis? A3: Optimizing the SPPS protocol is crucial.
-
To prevent deletion sequences: Use a more efficient coupling reagent (e.g., HATU), increase reagent concentration, or perform a double coupling for difficult amino acids.
-
To prevent truncation sequences: Ensure complete Fmoc deprotection by extending the deprotection time or using a fresh deprotection solution. Capping with acetic anhydride after each coupling step can terminate unreacted chains.
-
To prevent side reactions: For aspartimide formation, adding HOBt to the deprotection solution can help. For oxidation-prone residues, minimize exposure to air and use scavengers during cleavage.
Q4: My peptide is very hydrophobic and difficult to purify. What can I do? A4: Hydrophobic peptides can aggregate and are often challenging to purify.
-
Column Choice: Consider a C4 column, which has shorter alkyl chains and may provide better resolution for highly hydrophobic molecules.
-
Mobile Phase: You may need a higher concentration of organic solvent (acetonitrile) to elute your peptide.
-
Solubilizing Agents: In some cases, adding a small amount of a chaotropic agent like guanidine hydrochloride to the sample solvent can help to disaggregate the peptide before injection.
Data Summary
Table 1: Common Impurities in Crude Peptide Synthesis and their Mass Differences
| Impurity Type | Description | Typical Mass Change from Target Peptide |
| Deletion Sequence | Missing one amino acid | -(Molecular Weight of the missing amino acid) |
| Incomplete Deprotection (Boc) | Residual tert-butyloxycarbonyl group | +100 Da |
| Incomplete Deprotection (Pbf) | Residual 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group | +252 Da |
| Oxidation (Methionine) | Addition of one oxygen atom to Met | +16 Da |
| Oxidation (Tryptophan) | Addition of one oxygen atom to Trp | +16 Da |
| Aspartimide Formation | Cyclization of Asp side chain | -18 Da (loss of water) |
| Deamidation (Asn/Gln) | Conversion of Asn to Asp or Gln to Glu | +1 Da |
Source: Adapted from BenchChem Technical Support Center
Table 2: Recommended Peptide Purity for Various Applications
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, drug studies, protein crystallography, NMR studies |
| >95% | Quantitative bioassays, in vitro receptor-ligand studies, enzyme substrate studies |
| >90% | General in vitro assays, electrophoresis markers, chromatography standards |
| >80% | Polyclonal antibody production, immunological applications |
| Desalted (>70%) | Initial screening, non-sensitive qualitative assays |
Source: Adapted from Gyros Protein Technologies and GenCefe Biotech
Experimental Protocols
Protocol 1: General RP-HPLC for Crude Peptide Purification
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). If solubility is an issue, use a minimal amount of DMSO and dilute with the mobile phase. Filter the sample through a 0.45 µm filter.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 30 min) to determine the retention time of the target peptide.
-
For the preparative run, optimize the gradient to be shallower around the elution point of the target peptide. For example, if the peptide elutes at 40% B, you could run a gradient of 30-50% B over 40 minutes.
-
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 215-220 nm, which is optimal for detecting the peptide bond.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Workflow for Crude Peptide Purification and Analysis.
Caption: Origin of Common Byproducts in SPPS.
References
Validation & Comparative
A Comparative Guide to Monitoring Fmoc-Phe-OH Coupling Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) hinges on the complete coupling of each amino acid residue. Incomplete coupling reactions lead to the formation of deletion sequences, which are challenging to separate from the target peptide and can compromise the final product's purity and biological activity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for monitoring the completion of the Fmoc-Phe-OH coupling reaction, alongside alternative methods, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The choice of analytical technique to monitor coupling reaction completion is critical and depends on factors such as the desired level of accuracy, speed, and available instrumentation. Below is a summary of quantitative data comparing HPLC with common alternative methods.
| Feature | HPLC Analysis | Kaiser Test | Mass Spectrometry (MS) |
| Principle | Chromatographic separation of reactants and products | Colorimetric detection of primary amines[1][2][3][4][5] | Mass-to-charge ratio analysis of molecules |
| Type of Analysis | Quantitative | Qualitative/Semi-quantitative | Quantitative/Qualitative |
| Sensitivity | High | Moderate to high | Very High |
| Speed | Moderate (minutes per sample) | Fast (minutes per sample) | Fast (minutes per sample) |
| Complexity | Moderate | Low | High |
| Information Provided | Concentration of reactants and products | Presence or absence of free amines | Molecular weight confirmation of reactants and products |
| Instrumentation Cost | Moderate | Low | High |
| Suitability for Fmoc-SPPS | Excellent for quantitative analysis and troubleshooting | Widely used, but can give false positives with Fmoc-protected amines | Excellent for confirmation and troubleshooting |
Experimental Protocols
HPLC Analysis of this compound Coupling Reaction
This protocol describes the use of reversed-phase HPLC (RP-HPLC) to monitor the disappearance of the starting material (this compound) and the appearance of the coupled product on the solid support. A small sample of the resin is cleaved before analysis.
Materials:
-
Resin-bound peptide sample (post-coupling reaction)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
TFA (for mobile phase)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with dichloromethane (DCM) and then methanol to remove any unreacted reagents.
-
Dry the resin beads under vacuum.
-
Add 100 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the sample and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Dissolve the dried peptide in the HPLC mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of unreacted this compound and the desired coupled product. The retention times will differ, with the larger, more hydrophobic coupled peptide typically having a longer retention time.
-
Quantify the peak areas to determine the percentage of completion. A complete reaction will show the absence or a negligible peak corresponding to this compound.
-
Kaiser Test (Ninhydrin Test)
The Kaiser test is a rapid, qualitative colorimetric assay to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.
Materials:
-
Resin-bound peptide sample
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Kaiser Test Reagent B: 80% (w/v) phenol in ethanol.
-
Kaiser Test Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.
-
Heating block or water bath.
Procedure:
-
Withdraw a small sample of resin beads (1-2 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol and then allow them to dry.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).
-
Yellow or colorless beads and solution: Complete coupling (no free primary amines detected).
-
Note: The Kaiser test is not reliable for proline residues (a secondary amine) and can sometimes give a false positive with Fmoc-protected amino acids if overheated.
Mass Spectrometry (MS) Analysis
Mass spectrometry can be used to confirm the molecular weight of the cleaved peptide, thus verifying the successful coupling of this compound.
Procedure:
-
Prepare the peptide sample as described in the HPLC sample preparation protocol (cleavage from the resin).
-
Dissolve the dried peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Compare the observed molecular weight with the theoretical molecular weight of the expected coupled product. An incomplete reaction would result in a mass corresponding to the peptide before the coupling step.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the key steps in monitoring the this compound coupling reaction using HPLC.
Caption: Workflow for HPLC analysis of coupling reaction completion.
Troubleshooting Incomplete Coupling Reactions
This diagram outlines a logical approach to troubleshooting when an incomplete coupling reaction is detected.
Caption: Troubleshooting guide for incomplete peptide coupling reactions.
References
A Researcher's Guide to Interpreting a Certificate of Analysis for Fmoc-Phe-OH and its Impact on Peptide Synthesis
For researchers, scientists, and professionals in drug development, the success of solid-phase peptide synthesis (SPPS) hinges on the quality of the raw materials. The Certificate of Analysis (CoA) for building blocks like Fmoc-Phe-OH (N-α-Fmoc-L-phenylalanine) is not merely a document of compliance but a critical tool for predicting synthetic success and troubleshooting potential issues. This guide provides an in-depth comparison of how key parameters on a CoA for this compound can influence experimental outcomes, supported by detailed experimental protocols and visual workflows.
Understanding the Certificate of Analysis: A Comparative Overview
The CoA provides a batch-specific quality report from the manufacturer. While formats may vary between suppliers, a typical CoA for this compound will include several key quantitative parameters. Understanding these is crucial for comparing product quality and ensuring the reliability of your synthesis.
Table 1: Key Parameters on a Certificate of Analysis for this compound and Their Significance
| Parameter | Typical Specification | Significance in Peptide Synthesis | Potential Issues with Out-of-Specification Results |
| Appearance | White to off-white solid | A visual check for degradation or gross contamination. | Discoloration may indicate impurities or degradation, which can lead to side reactions. |
| Purity (by HPLC) | ≥ 99.0% | This is the most critical parameter. Higher purity means fewer side products in the final peptide, simplifying purification and increasing yield.[1] | Lower purity introduces contaminants that can cap the peptide chain (truncation) or be incorporated as impurities, complicating purification.[2] |
| Optical Purity / Enantiomeric Purity | ≥ 99.8% L-enantiomer | Ensures stereochemical integrity of the final peptide, which is critical for its biological activity. | Contamination with the D-enantiomer will result in diastereomeric peptide impurities that are often difficult to separate from the target peptide. |
| Identity (by ¹H NMR) | Consistent with structure | Confirms the chemical structure of the compound. | An inconsistent spectrum indicates the wrong compound or significant impurities. |
| Optical Rotation ([α]D) | ~ -38° (c=1 in DMF) | A specific rotation value that confirms the enantiomeric purity and identity of the compound.[3] | Deviation from the expected value suggests enantiomeric contamination or other impurities. |
| Dipeptide Content | ≤ 0.1% | Fmoc-Phe-Fmoc-Phe-OH impurities can lead to the insertion of two phenylalanine residues in a single coupling step. | Results in deletion sequences (missing one Phe) followed by a double insertion, leading to difficult-to-separate impurities. |
| Free Amino Acid | ≤ 0.2% | Free phenylalanine can lead to double insertion events during synthesis. | Causes the formation of peptides with an extra phenylalanine residue. |
| Volatiles (e.g., Water, Ethyl Acetate) | Typically ≤ 0.5% | Excess solvent can affect the accurate weighing of the amino acid and may interfere with coupling reactions. | Inaccurate molar calculations leading to incomplete coupling; potential for side reactions. |
Comparative Experiment: The Impact of Purity on Peptide Synthesis
To illustrate the practical implications of CoA specifications, consider a comparative experiment for the synthesis of the pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a well-known endogenous opioid peptide.
Hypothetical Scenario:
Two batches of this compound are used to synthesize Leu-enkephalin under identical conditions:
-
Batch A: High Purity (HPLC Purity: 99.9%, Dipeptide: <0.05%)
-
Batch B: Standard Purity (HPLC Purity: 99.1%, Dipeptide: 0.2%)
Expected Outcome:
The crude peptide synthesized using Batch A is expected to show a significantly cleaner HPLC profile, with a higher percentage of the target peptide peak. The synthesis with Batch B will likely result in a lower yield of the desired peptide and a more complex chromatogram, showing peaks corresponding to truncated sequences or peptides with incorrect insertions. This increased impurity profile necessitates a more complex and time-consuming purification process, ultimately leading to a lower overall yield. Studies have shown that even marginal improvements in the purity of Fmoc-amino acids can lead to significant increases in the overall peptide yield and reduce the complexity of downstream purification.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This section details a standard manual protocol for the synthesis of Leu-enkephalin (Y-G-G-F-L) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Leu-OH, this compound, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (this compound, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry.
Visualizing Workflows and Logic
Diagram 1: Standard Fmoc-SPPS Cycle
Caption: Workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Diagram 2: CoA-Based Troubleshooting for Peptide Synthesis
Caption: Decision tree for troubleshooting SPPS based on CoA parameters.
By diligently interpreting the Certificate of Analysis and understanding the role of each parameter, researchers can proactively select high-quality reagents, leading to more efficient and successful peptide synthesis campaigns. This practice minimizes time-consuming troubleshooting and purification, ultimately accelerating research and development timelines.
References
Fmoc-Phe-OH vs. Boc-Phe-OH: A Comparative Guide for the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals, the choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups for the α-amino function of phenylalanine (Phe) is a critical decision in the solid-phase peptide synthesis (SPPS) of hydrophobic peptides. This choice significantly influences the yield, purity, and success of synthesizing aggregation-prone sequences. This guide provides an objective comparison of Fmoc-Phe-OH and Boc-Phe-OH, supported by experimental data and detailed protocols, to facilitate an informed decision.
The synthesis of peptides rich in hydrophobic residues like phenylalanine often presents a significant challenge due to the propensity of the growing peptide chains to aggregate. This aggregation can hinder reagent access, leading to incomplete reactions and low purity of the final product. The choice of the temporary Nα-protecting group, either Fmoc or Boc, dictates the chemical environment of the synthesis and, consequently, the extent of aggregation.
Performance Comparison: this compound vs. Boc-Phe-OH
The fundamental difference between the two strategies lies in the conditions required for the deprotection of the α-amino group. Fmoc is removed under basic conditions (typically with piperidine), while Boc is cleaved with a moderately strong acid (like trifluoroacetic acid, TFA). This distinction has profound implications for the synthesis of hydrophobic peptides.
The Boc strategy is often favored for hydrophobic and aggregation-prone sequences. The repetitive acidic treatments for Boc removal protonate the N-terminus of the peptide chain. This positive charge helps to disrupt the interchain hydrogen bonding that leads to the formation of secondary structures and aggregation. In contrast, the neutral N-terminus generated after Fmoc deprotection can readily participate in hydrogen bonding, potentially exacerbating aggregation issues.
While direct head-to-head quantitative comparisons for the synthesis of a simple poly-phenylalanine peptide are not extensively published, data from the synthesis of complex hydrophobic peptides, such as the amyloid beta (Aβ) peptide, provide valuable insights. The Aβ(1-42) peptide is notorious for its hydrophobicity and tendency to aggregate during synthesis, making it an excellent model for comparing the robustness of Fmoc and Boc strategies.
| Parameter | Boc Strategy (using Boc-Phe-OH) | Fmoc Strategy (using this compound) | Key Considerations |
| Crude Purity (%) | Often higher for hydrophobic sequences | Can be lower due to on-resin aggregation | Purity is highly sequence-dependent. The acidic deprotection in Boc-SPPS helps to minimize aggregation, leading to more complete reactions. |
| Overall Yield (%) | Generally favorable for "difficult" sequences | Can be significantly reduced by aggregation | Yield is directly impacted by the efficiency of coupling and deprotection steps. For hydrophobic peptides, Boc chemistry can lead to higher overall yields. |
| Aggregation | Less frequent | More frequent | The protonated N-terminus after Boc deprotection disrupts secondary structure formation. |
| Deprotection Conditions | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The strong acid in the Boc strategy can be beneficial for disrupting aggregation. |
| Final Cleavage | Harsh conditions (e.g., Hydrofluoric acid - HF) | Milder conditions (e.g., TFA) | The use of hazardous HF is a significant drawback of the Boc strategy. |
Experimental Workflows: A Tale of Two Chemistries
The logical flow of a solid-phase peptide synthesis cycle differs significantly between the Boc and Fmoc strategies, primarily in the deprotection step. These differences are visualized in the following diagrams.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a model hydrophobic peptide, Ac-(Phe)5-NH2, using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis of Ac-(Phe)5-NH2
This protocol outlines the synthesis on a MBHA resin.
Materials:
-
MBHA resin
-
Boc-Phe-OH
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic anhydride
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Dissolve Boc-Phe-OH (3 equivalents), HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activation mixture to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (2 x 5 minutes).
-
Wash the resin with DCM.
-
-
Subsequent Couplings: Repeat steps 2, 3, and 4 for the remaining four phenylalanine residues.
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Cleavage and Final Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
Fmoc Solid-Phase Peptide Synthesis of Ac-(Phe)5-NH2
This protocol outlines the synthesis on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of the resin):
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 equivalents), HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
Subsequent Couplings: Repeat steps 3 and 4 for the remaining four phenylalanine residues.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Final Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Conclusion: Making an Informed Decision
The choice between this compound and Boc-Phe-OH for the synthesis of hydrophobic peptides is not a one-size-fits-all decision. For sequences that are particularly prone to aggregation, the Boc strategy, despite its use of harsher reagents for final cleavage, often provides a significant advantage in terms of crude purity and overall yield.[] The protonation of the N-terminus during the acidic deprotection steps effectively mitigates aggregation, allowing for more efficient coupling reactions.
The Fmoc strategy, with its milder conditions and orthogonal protection scheme, remains the more widely used method for general peptide synthesis.[2] However, for hydrophobic peptides, modifications to the standard Fmoc protocol, such as the use of pseudoprolines or other aggregation-disrupting elements, may be necessary to achieve comparable results to the Boc strategy.
Ultimately, the most suitable strategy depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method presented in this guide, researchers can make an informed decision to optimize their synthesis of challenging hydrophobic peptides.
References
A Comparative Guide to Coupling Reagents for Fmoc-Phe-OH Activation
For researchers and professionals in the field of peptide synthesis and drug development, the efficient incorporation of amino acids is a critical determinant of success. The choice of coupling reagent for the activation of the carboxyl group of an N-Fmoc protected amino acid, such as Fmoc-L-Phenylalanine (Fmoc-Phe-OH), significantly impacts coupling efficiency, reaction time, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents, supported by performance data and detailed experimental protocols to aid in the selection of the optimal reagent for your specific application.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While uronium/aminium salt-based reagents like HATU and HBTU are highly effective, alternatives such as carbodiimides in combination with additives offer a cost-effective solution with minimized risk of racemization under certain conditions. The following table summarizes the performance of several widely used coupling reagents. The data presented are representative values compiled from various studies and should be considered as a general guide.
| Coupling Reagent | Additive | Typical Coupling Efficiency (%) | Relative Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | (HOAt) | 95-99+ | Low | High reactivity, fast reaction times, effective for sterically hindered couplings.[1] | Higher cost, potential for side reactions if used in excess. |
| HBTU | (HOBt) | 90-98 | Low to Moderate | Robust and widely used, cost-effective compared to HATU.[2] | Can form a guanidinylating byproduct if not used properly. |
| TBTU | (HOBt) | 90-98 | Low to Moderate | Similar performance to HBTU, often used interchangeably. | Similar potential for side reactions as HBTU. |
| COMU | (Oxyma) | 95-99+ | Very Low | High coupling efficiency, low racemization, safer (non-explosive) byproducts compared to benzotriazole-based reagents. | Higher cost. |
| DIC/Oxyma | OxymaPure | 90-97 | Very Low | Cost-effective, minimizes racemization, soluble urea byproduct. | Generally slower reaction times compared to uronium/aminium salts. |
| PyBOP | - | 85-95 | Low to Moderate | Good for solution-phase and solid-phase synthesis, byproducts are generally less hazardous. | Can be less effective for sterically hindered couplings compared to HATU. |
Experimental Protocols
To ensure a fair and accurate comparison of coupling reagents, a standardized experimental protocol is essential. The following protocol outlines a general procedure for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
General Protocol for Comparing Coupling Reagent Efficiency
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
2. Amino Acid Activation and Coupling (Example with HATU):
-
In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
3. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines, which would indicate an incomplete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
4. Cleavage and Analysis:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry to determine the yield and purity.
To compare different coupling reagents, repeat steps 2 and 3, substituting HATU with the desired reagent (e.g., HBTU, TBTU, COMU, or DIC/Oxyma) and adjusting the equivalents and activation times as recommended in the literature.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
References
A Comparative Guide to Alternative Protecting Groups for Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for Phenylalanine (Phe) is a critical determinant of success in peptide synthesis. Beyond the conventional choices, a range of alternative protecting groups offers unique advantages in terms of orthogonality, lability, and compatibility with diverse synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
Comparison of Amine Protecting Groups for Phenylalanine
The protection of the α-amino group is fundamental to prevent undesired reactions during peptide coupling. While Fmoc, Boc, and Cbz remain the most common choices, several alternatives provide distinct advantages.
Quantitative Performance Comparison
The following table summarizes the performance of various amine protecting groups for Phenylalanine based on available data. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature; therefore, these values represent typical or reported data from various sources.
| Protecting Group | Structure | Introduction Reagent(s) | Cleavage Conditions | Typical Deprotection Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20-50% Piperidine in DMF | 5-30 minutes | >99% (coupling) | Advantages: Mild base cleavage, orthogonal to acid-labile side-chain protecting groups, suitable for automated synthesis.[1] Disadvantages: Piperidine is a regulated substance. |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | 1-2 hours | >99% (coupling) | Advantages: Robust and well-established. Disadvantages: Harsh acidic conditions can be detrimental to sensitive peptide sequences.[1] |
| Cbz (Z) | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr in AcOH) | 2-4 hours (hydrogenolysis) | High | Advantages: Stable to mild acids and bases. Disadvantages: Not suitable for peptides containing sulfur; hydrogenolysis is not compatible with solid-phase synthesis.[1] |
| Alloc | Allyloxycarbonyl | Allyl chloroformate | Pd(PPh₃)₄ (catalyst), Phenylsilane (scavenger) in DCM | 20-40 minutes | >98% | Advantages: Orthogonal to both Boc and Fmoc, mild deprotection. Disadvantages: Requires a palladium catalyst which can be sensitive and may need removal from the final product. |
| Nsc | 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl | Nsc-Cl | Base (e.g., piperidine, DBU) | - | High | Advantages: More base-stable than Fmoc, useful for automated synthesis where amino acid solutions are stored for a long time. Reduces racemization for certain amino acids. |
| Bsmoc | (1,1-Dioxobenzo[b]thiophene-2-yl)methyloxycarbonyl | Bsmoc-Cl | Milder basic conditions than Fmoc (e.g., lower concentrations of piperidine) | - | High | Advantages: Deprotection byproducts are water-soluble, simplifying purification. Milder deprotection minimizes base-catalyzed side reactions. |
| o-Nitrobenzyl | ortho-Nitrobenzyloxycarbonyl | o-Nitrobenzyl chloroformate | UV light (photolysis) | 0.5-3.5 hours | 50-90% | Advantages: Cleavage under neutral conditions without chemical reagents. Disadvantages: Potential for side reactions with photosensitive amino acids like Tryptophan. Lower yields compared to other methods. |
| N-Acetyl | Acetyl | Acetic anhydride | Harsh acid/base hydrolysis or enzymatic cleavage (Acylase) | Variable | ~94% (acetylation) | Advantages: Stable protecting group. Disadvantages: Harsh chemical deprotection; enzymatic deprotection is substrate-specific.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies.
Synthesis of N-Protected Phenylalanine Derivatives
2.1.1. Synthesis of N-Fmoc-L-Phenylalanine [1]
-
Suspend L-Phenylalanine (1 equivalent) in a mixture of acetone and water.
-
Add sodium bicarbonate (2 equivalents) to the suspension.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in acetone dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Remove the acetone under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether.
-
Acidify the aqueous layer with concentrated HCl to pH 1.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent.
2.1.2. Synthesis of N-Boc-L-Phenylalanine
-
Dissolve L-Phenylalanine (1 equivalent) in a mixture of dioxane and water.
-
Add sodium hydroxide to a pH of ~10.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with a cold solution of potassium bisulfate to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent.
2.1.3. Synthesis of N-Cbz-L-Phenylalanine
-
Dissolve L-Phenylalanine (1 equivalent) in a 2M NaOH solution.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) and a 2M NaOH solution portion-wise while maintaining the pH between 9-10.
-
Stir the mixture vigorously for 2-3 hours at 0°C.
-
Wash the reaction mixture with ether.
-
Acidify the aqueous layer with cold 2M HCl to pH 2.
-
The product will precipitate and can be collected by filtration.
On-Resin Deprotection Protocols
2.2.1. On-Resin Alloc Deprotection using Pd(PPh₃)₄
-
Swell the Alloc-protected peptide-resin in anhydrous and degassed dichloromethane (DCM) for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin loading) and phenylsilane (20-25 equivalents) in anhydrous and degassed DCM.
-
Drain the DCM from the swollen resin.
-
Add the catalyst/scavenger solution to the resin.
-
Gently agitate the mixture under an inert atmosphere (argon or nitrogen) for 30-60 minutes at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again to remove all traces of the catalyst and scavenger.
2.2.2. Enzymatic Deprotection of N-acetyl-L-phenylalanine
-
Prepare a slurry of N-acetyl-DL-phenylalanine methyl ester in water.
-
Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.
-
Add a serine protease (e.g., Carlsberg subtilisin) to the mixture with stirring.
-
Maintain the pH at 7.5 by the addition of 0.2 N sodium hydroxide until the enzyme activity ceases (approximately 46 minutes).
-
Extract the reaction mixture with methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester.
-
Acidify the aqueous layer to a pH of 1 with concentrated sulfuric acid.
-
Extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and evaporate the solvent to yield N-acetyl-L-phenylalanine.
Visualizing Workflows and Relationships
Diagrams created using Graphviz DOT language illustrate key experimental workflows and logical relationships in peptide synthesis.
References
The Purity Premium: A Cost-Benefit Analysis of High-Purity Fmoc-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-quality peptides is paramount. The purity of the foundational building blocks, such as Fmoc-protected amino acids, directly impacts the yield, purity, and overall cost-effectiveness of peptide synthesis. This guide provides an objective comparison of using high-purity (≥99.5%) versus standard-purity (≥98%) and lower-purity (≥95%) Fmoc-Phe-OH, supported by experimental data and detailed protocols.
The use of high-purity this compound in solid-phase peptide synthesis (SPPS) presents a clear trade-off between higher upfront material costs and significant downstream benefits. Impurities in lower-grade Fmoc-amino acids, such as dipeptides (Fmoc-Phe-Phe-OH), free amino acids (H-Phe-OH), and process-related impurities like acetic acid, can lead to a cascade of undesirable side reactions. These include chain termination, the formation of deletion sequences, and the generation of complex impurities that are difficult to separate from the target peptide, ultimately increasing the time and cost of purification.[1]
The Impact of Purity on Peptide Synthesis Outcomes
Investing in high-purity this compound can lead to substantial improvements in the quality of the crude peptide, simplifying purification and increasing the overall yield of the final product. While direct comparative studies detailing a range of purities are not always available in a single source, the benefits of using purified starting materials are well-documented. For instance, one study demonstrated a greater than 15% increase in the purity of crude Glucagon when synthesized with purified Fmoc-amino acids compared to their unpurified counterparts.
Quantitative Comparison of this compound Purity Grades
The following table summarizes the expected impact of different this compound purity levels on the synthesis of a model peptide, Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH). The data is a composite based on published results and typical outcomes in peptide synthesis.[2][3]
| Purity of this compound | Estimated Cost ($/g) | Expected Crude Peptide Purity (%) | Estimated Final Yield After Purification (%) | Key Considerations |
| ≥99.5% | $1.00 - $2.50 | ~85-95% | ~60-70% | Higher initial cost is offset by significantly easier purification, reduced solvent consumption, and higher final yield. Ideal for complex peptides and pharmaceutical applications. |
| ≥98% | $0.50 - $1.50 | ~70-85% | ~45-55% | A common grade for routine peptide synthesis. Purification is more challenging than with higher purity starting materials, leading to lower yields. |
| ≥95% | $0.30 - $0.80 | <70% | ~30-40% | Lowest initial cost but results in complex crude peptide mixtures requiring extensive and costly purification, often with low final yields. Not recommended for long or difficult sequences. |
Note: Prices are estimates and can vary based on supplier and quantity.
Experimental Protocols
To illustrate the practical implications of using high-purity this compound, detailed protocols for the synthesis and purification of Angiotensin II are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II
This protocol outlines the manual Fmoc-SPPS of Angiotensin II on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
High-purity Fmoc-amino acids (this compound, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the Angiotensin II sequence (Phe, Pro, His, Ile, Tyr, Val, Arg, Asp).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
Purification of Angiotensin II by RP-HPLC
Instrumentation and Reagents:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Analytical HPLC: Perform an analytical run to determine the retention time of the target peptide and the impurity profile.
-
Preparative HPLC: Purify the crude peptide using a preparative C18 column with a suitable gradient of Mobile Phase B.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Angiotensin II Receptor Signaling Pathway
Angiotensin II, a key effector in the renin-angiotensin system, exerts its effects by binding to G protein-coupled receptors, primarily the AT1 receptor. This interaction triggers a cascade of intracellular signaling events.
Experimental Workflow: Peptide-Protein Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful technique to study the binding kinetics of a synthetic peptide to its target protein in real-time.
Conclusion: A Strategic Investment in Quality
While the initial procurement cost of high-purity this compound is greater than that of its lower-purity counterparts, the downstream benefits are substantial. The use of ≥99.5% pure this compound leads to a more efficient and predictable peptide synthesis process, characterized by:
-
Higher crude peptide purity: This significantly reduces the time, effort, and resources required for downstream purification.
-
Increased final peptide yield: Minimizing side reactions and purification losses results in a greater amount of the desired product.
-
Reduced overall project cost: The savings in purification, solvent consumption, and labor often outweigh the initial higher material cost.
-
Greater reliability and reproducibility: High-purity reagents contribute to more consistent and dependable synthesis outcomes, which is critical in research and drug development.
For researchers and drug development professionals, the strategic decision to invest in high-purity this compound is a critical step toward ensuring the quality and integrity of their synthetic peptides, ultimately accelerating their research and development timelines.
References
Performance of Fmoc-Phe-OH with Different Solid-Phase Resins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that significantly influences the overall efficiency and purity of the final peptide. This guide provides a detailed comparison of the performance of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with three commonly used solid-phase resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The information presented is supported by established experimental protocols and representative data to aid in the selection of the most suitable resin for your specific research needs.
The selection of a solid support in Fmoc-based SPPS is pivotal as it determines the C-terminal functionality of the synthesized peptide and can affect reaction kinetics and the purity of the crude product.[1] Wang resin is widely utilized for the synthesis of peptides with a C-terminal carboxylic acid.[2] Rink Amide resin is the go-to choice for producing peptide amides, a common feature in many biologically active peptides.[2] 2-Chlorotrityl chloride resin offers a versatile option for generating peptide acids and protected peptide fragments under very mild cleavage conditions.[2]
Comparative Performance Data
The following table summarizes the typical performance characteristics of this compound when used with Wang, Rink Amide, and 2-Chlorotrityl chloride resins. The data presented are representative values derived from various sources in the literature and serve as a general guideline. Actual results may vary depending on the specific experimental conditions, including the coupling reagents, solvent quality, and the peptide sequence.
| Performance Metric | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Typical Loading Efficiency | 0.4 - 0.8 mmol/g | 0.4 - 0.7 mmol/g | 0.8 - 1.6 mmol/g |
| Coupling Efficiency with this compound | Generally high (>99%) | Generally high (>99%) | High, but may require careful monitoring |
| Expected Crude Peptide Purity | Good to High | Good to High | High |
| C-Terminal Functionality | Carboxylic Acid (-COOH) | Amide (-CONH2) | Carboxylic Acid (-COOH) |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1-5% TFA in DCM) |
| Risk of Racemization at C-terminus | Moderate | Low | Very Low |
| Key Advantage | Cost-effective and widely used for peptide acids. | Direct synthesis of peptide amides. | Mild cleavage conditions preserving side-chain protecting groups. |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. It is crucial to use high-quality, amine-free solvents, particularly N,N-Dimethylformamide (DMF), for optimal results.[1]
Resin Preparation and Swelling
-
Place the desired amount of resin (Wang, Rink Amide, or 2-CTC) in a suitable reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
This compound Loading on Resins
a) Loading on Wang Resin:
-
Dissolve 2-4 equivalents of this compound and 2-4 equivalents of a coupling activator like HOBt in a minimal amount of DMF.
-
Add this solution to the swollen Wang resin.
-
In a separate container, dissolve 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP) in a small volume of DMF.
-
Add 2-4 equivalents of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture for 2-12 hours at room temperature.
-
After the reaction, wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
b) Loading on Rink Amide Resin:
-
If the Rink Amide resin is Fmoc-protected, deprotect it by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Dissolve 2-5 equivalents of this compound and an equivalent amount of a coupling agent (e.g., HATU) in DMF.
-
Add 2-10 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected Rink Amide resin.
-
Allow the coupling reaction to proceed for 1-6 hours with agitation.
-
Wash the resin extensively with DMF.
c) Loading on 2-Chlorotrityl Chloride Resin:
-
Swell the 2-CTC resin in DCM for at least 30 minutes.
-
Dissolve 1-2 equivalents of this compound in DCM. A small amount of DMF can be added to aid dissolution if necessary.
-
Add 2-4 equivalents of DIPEA to the this compound solution.
-
Add the solution to the swollen resin and agitate for 30 minutes to 2 hours at room temperature.
-
To cap any unreacted sites, add methanol to the reaction vessel and agitate for an additional 15-30 minutes.
-
Wash the resin with DCM, DMF, and then methanol.
Peptide Chain Elongation (Coupling and Deprotection)
-
Fmoc Deprotection: Treat the Fmoc-protected amino acid-loaded resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Cleavage and Deprotection
a) Cleavage from Wang and Rink Amide Resins:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
b) Cleavage from 2-Chlorotrityl Chloride Resin:
-
Wash the peptide-resin with DCM.
-
Prepare a mild cleavage solution, such as 1-5% TFA in DCM.
-
Treat the resin with the cleavage solution for 30-60 minutes.
-
Filter the resin and collect the filtrate. The peptide is cleaved with its side-chain protecting groups intact.
-
The collected solution can be evaporated to obtain the protected peptide fragment.
Analysis
The purity of the crude peptide can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and the identity can be confirmed by mass spectrometry.
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for comparing the performance of this compound on different resins and the logical relationship between the choice of resin and the final peptide's C-terminal.
Caption: Experimental workflow for comparing this compound performance.
References
Fmoc-Phe-OH in Challenging Peptide Sequences: A Comparative Literature Review
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the incorporation of phenylalanine, particularly in challenging sequences, presents a significant hurdle. The standard building block, Fmoc-Phe-OH, while widely used, can contribute to aggregation and lead to incomplete reactions and low yields in hydrophobic or sterically hindered peptide chains. This guide provides a comprehensive literature review of the performance of this compound in such "difficult" sequences, objectively comparing it with alternative strategies and presenting supporting experimental data.
Phenylalanine's hydrophobic nature is a primary contributor to the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can physically obstruct reactive sites, leading to truncated or deletion sequences. Furthermore, while less prone to racemization than some other amino acids like phenylglycine, the risk of epimerization at the phenylalanine residue still exists, particularly under harsh coupling conditions or with certain activation methods.
Performance Comparison in Challenging Sequences
To address the challenges associated with this compound in difficult sequences, researchers have developed several alternative strategies. These primarily include the use of pseudoproline dipeptides and backbone-protected amino acid derivatives, such as those containing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups. These modifications disrupt the hydrogen bonding networks responsible for aggregation, thereby improving solvation and reaction kinetics.
| Peptide Sequence (Study Focus) | Amino Acid Derivative | Coupling Reagent(s) | Purity (%) | Yield (%) | Observations |
| Aβ(1-42) (Highly aggregative peptide) | Standard this compound | HBTU/DIPEA | Low | Low | Significant aggregation observed, leading to incomplete coupling and deprotection.[1] |
| Aβ(1-42) (Modified solvent) | Standard this compound | DCC/HOBt in 10% anisole/DMF/DCM | Substantially Improved | Improved | The use of anisole as a co-solvent was shown to prevent aggregation during synthesis.[1] |
| Model Hydrophobic Peptide (Aggregation study) | Fmoc-Aaa-(Dmb)Gly-OH Dipeptides | Not Specified | High | High | Dmb-dipeptides effectively disrupted secondary structure formation, leading to improved yields and purities.[2][3] |
| H-Ala-Val-Pro-Phe-Tyr-NH₂ (Racemization control) | Standard this compound | Various standard reagents | Single diastereoisomer | Not specified | In contrast to its phenylglycine analog, this compound showed no detectable racemization under a range of standard coupling and deprotection conditions.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are representative experimental protocols for the synthesis of challenging peptides using standard this compound and an alternative approach.
Protocol 1: Standard Fmoc-SPPS of a Phenylalanine-Containing Peptide
This protocol is a generalized procedure for solid-phase peptide synthesis using this compound and standard coupling reagents.
1. Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swollen in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and dichloromethane (DCM).
3. Amino Acid Coupling:
- In a separate vessel, this compound (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) are dissolved in DMF.
- N,N-Diisopropylethylamine (DIPEA) (6 equivalents) is added to the amino acid solution to activate it.
- The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 2 hours at room temperature.
- The resin is then drained and washed with DMF and DCM.
4. Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.
6. Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: SPPS using a Dmb-Protected Dipeptide to Mitigate Aggregation
This protocol outlines the use of a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide to overcome aggregation in a hydrophobic sequence.
1. Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
2. Dmb-Dipeptide Coupling:
- Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide to the resin using a standard coupling protocol, for example, with HATU and DIPEA.
- Wash the resin thoroughly.
3. Continuation of Synthesis: Continue the peptide synthesis using standard Fmoc-amino acids as described in Protocol 1. The bulky Dmb group will disrupt the formation of secondary structures.
4. Final Cleavage: The Dmb group is labile to TFA and will be removed during the final cleavage and deprotection step, yielding the native peptide.
Visualizing the Workflow and Challenges
To better understand the processes and challenges involved in synthesizing peptides with this compound, the following diagrams illustrate the general SPPS workflow and the logical relationships between the problems encountered and their potential solutions.
References
- 1. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Phe-OH
Essential safety and logistical protocols for the handling and disposal of Fmoc-Phe-OH, ensuring the protection of laboratory personnel and the integrity of your research.
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (this compound). By adhering to these guidelines, you can foster a secure laboratory environment and build a foundation of trust in your experimental outcomes.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices to minimize contact and inhalation.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) to protect against dust particles and splashes.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential spills.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices and wash hands thoroughly.[1] |
| Respiratory Protection | Dust Mask (N95) | A dust mask is necessary when handling the lyophilized powder to prevent inhalation of fine particles, especially in poorly ventilated areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of your experimental workflow.
Receiving and Storage
Upon receiving this compound, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated place with the container tightly closed. The recommended storage temperature is typically between 2°C and 8°C.
Handling and Preparation of Solutions
Experimental Protocol for Weighing and Dissolving this compound:
-
Preparation: Before handling, ensure you are wearing all the required PPE as specified in Table 1. Conduct all operations in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
To prevent the formation of dust, handle the solid powder gently.
-
Use a clean, dedicated spatula for transferring the powder.
-
Weigh the desired amount of this compound onto weighing paper or directly into a suitable container.
-
-
Dissolving:
-
Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the container with the weighed this compound.
-
Gently swirl the container to dissolve the solid. Avoid vigorous shaking, which can generate aerosols.
-
-
Cleanup:
-
Clean any spills immediately. For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid creating dust.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste. The material should be kept in suitable, closed containers for disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste. Collect these materials in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods in compliance with applicable local, state, and federal regulations. Do not let the product enter drains.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
